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Foundational

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-fluoropicolinic Acid

Foreword: The Strategic Importance of 5-Chloro-4-fluoropicolinic Acid In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique el...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Importance of 5-Chloro-4-fluoropicolinic Acid

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile reactivity allow for the creation of a vast array of biologically active molecules. Within this class, halogenated picolinic acids have emerged as particularly valuable intermediates. 5-Chloro-4-fluoropicolinic acid, the subject of this guide, represents a synthetically challenging yet highly sought-after building block. The strategic placement of both a chloro and a fluoro substituent on the pyridine ring offers medicinal chemists a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. This guide provides an in-depth exploration of the viable synthetic pathways to this important molecule, offering both theoretical understanding and practical insights for researchers at the forefront of chemical synthesis.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of 5-Chloro-4-fluoropicolinic acid begins with a retrosynthetic analysis to identify key bond disconnections and potential starting materials. The core challenge lies in the regioselective introduction of the chloro and fluoro groups onto the picolinic acid framework.

Retrosynthesis of 5-Chloro-4-fluoropicolinic acid cluster_path1 Pathway 1: Late-Stage Halogenation cluster_path2 Pathway 2: Construction from a Pre-halogenated Pyridine target 5-Chloro-4-fluoropicolinic acid intermediate1 4-Fluoropicolinic acid target->intermediate1 Chlorination intermediate2 5-Chloropicolinic acid target->intermediate2 Fluorination intermediate3 2-Carboxy-5-chloro-4-fluoropyridine target->intermediate3 Functional Group Interconversion starting1 Picolinic Acid intermediate1->starting1 Fluorination intermediate2->starting1 Chlorination starting2 2,3-Dichloro-4-fluoropyridine intermediate3->starting2 Carboxylation Pathway 1a: Fluorination then Chlorination node_start 4-Aminopicolinic Acid node_diazotization Diazotization node_start->node_diazotization node_intermediate1 Picolinium Diazonium Tetrafluoroborate node_diazotization->node_intermediate1 node_balz_schiemann Balz-Schiemann Reaction node_intermediate1->node_balz_schiemann node_intermediate2 4-Fluoropicolinic Acid node_balz_schiemann->node_intermediate2 node_chlorination Electrophilic Chlorination node_intermediate2->node_chlorination node_product 5-Chloro-4-fluoropicolinic acid node_chlorination->node_product

Caption: Synthetic route via fluorination followed by chlorination.

Step-by-Step Experimental Protocol:

  • Diazotization of 4-Aminopicolinic Acid:

    • 4-Aminopicolinic acid is dissolved in a solution of tetrafluoroboric acid (HBF₄) at a reduced temperature (0-5 °C).

    • A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The reaction progress can be monitored by the disappearance of the starting amine using thin-layer chromatography (TLC).

  • Balz-Schiemann Reaction for Fluorination:

    • The formed diazonium tetrafluoroborate salt is isolated and thermally decomposed. This reaction, known as the Balz-Schiemann reaction, introduces the fluorine atom at the 4-position of the pyridine ring.[1]

    • The crude 4-fluoropicolinic acid is then purified, typically by recrystallization.

  • Electrophilic Chlorination:

    • The purified 4-fluoropicolinic acid is subjected to electrophilic chlorination. A common chlorinating agent for this transformation is N-chlorosuccinimide (NCS) in the presence of a strong acid catalyst, such as sulfuric acid.

    • The reaction mixture is heated to facilitate the chlorination at the electron-rich 5-position.

    • The final product, 5-Chloro-4-fluoropicolinic acid, is isolated and purified by column chromatography or recrystallization.

B. Pathway 1b: Chlorination followed by Fluorination

An alternative approach involves the initial chlorination of a suitable picolinic acid derivative, followed by fluorination.

Pathway 1b: Chlorination then Fluorination node_start 4-Hydroxypicolinic Acid node_chlorination Chlorination (e.g., POCl₃) node_start->node_chlorination node_intermediate1 4-Chloropicolinic Acid node_chlorination->node_intermediate1 node_halogen_exchange Halogen Exchange (e.g., KF) node_intermediate1->node_halogen_exchange node_intermediate2 4-Fluoropicolinic Acid node_halogen_exchange->node_intermediate2 node_final_chlorination Electrophilic Chlorination node_intermediate2->node_final_chlorination node_product 5-Chloro-4-fluoropicolinic acid node_final_chlorination->node_product

Caption: Synthetic route via chlorination followed by fluorination.

Step-by-Step Experimental Protocol:

  • Chlorination of 4-Hydroxypicolinic Acid:

    • 4-Hydroxypicolinic acid is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl group to a chloro group.

    • The reaction is typically performed at elevated temperatures.

  • Halogen Exchange for Fluorination (Halex Reaction):

    • The resulting 4-chloropicolinic acid undergoes a nucleophilic aromatic substitution reaction known as the Halex reaction.

    • This is achieved by heating with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane. The use of a phase-transfer catalyst can sometimes improve reaction rates and yields.

  • Electrophilic Chlorination:

    • The obtained 4-fluoropicolinic acid is then chlorinated at the 5-position as described in Pathway 1a.

III. Synthetic Pathway 2: Assembly from a Pre-functionalized Pyridine Core

This more convergent strategy begins with a pyridine ring that already possesses the desired halogen substitution pattern, thereby avoiding potential regioselectivity issues associated with late-stage halogenation.

Pathway 2: From Pre-functionalized Pyridine node_start 2,3,4-Trichloropyridine node_fluorination Selective Fluorination (Halex) node_start->node_fluorination node_intermediate1 3,4-Dichloro-2-fluoropyridine node_fluorination->node_intermediate1 node_lithiation Directed Ortho-metalation (LDA) node_intermediate1->node_lithiation node_intermediate2 Lithium 3,4-dichloro-2-fluoropyridine-6-carboxylate node_lithiation->node_intermediate2 node_carboxylation Carboxylation (CO₂) node_intermediate2->node_carboxylation node_hydrolysis Acidic Workup node_carboxylation->node_hydrolysis node_product 5-Chloro-4-fluoropicolinic acid node_hydrolysis->node_product

Caption: Synthesis from a pre-functionalized pyridine core.

Step-by-Step Experimental Protocol:

  • Selective Fluorination:

    • Starting with a readily available polychlorinated pyridine, such as 2,3,4-trichloropyridine, a selective halogen exchange reaction is performed.

    • By carefully controlling the reaction conditions (temperature, stoichiometry of the fluoride source), it is possible to selectively replace one chloro group with a fluoro group.

  • Directed Ortho-metalation:

    • The resulting di-chloro-fluoro-pyridine is then subjected to directed ortho-metalation.

    • A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used at low temperatures (e.g., -78 °C) to deprotonate the pyridine ring at the position ortho to the directing group (in this case, the nitrogen atom).

  • Carboxylation:

    • The resulting lithiated intermediate is quenched with a source of carbon dioxide, such as dry ice (solid CO₂), to introduce the carboxylic acid functionality.

  • Acidic Workup and Hydrolysis:

    • An acidic workup is then performed to protonate the carboxylate and afford the final product, 5-Chloro-4-fluoropicolinic acid. Subsequent hydrolysis of any ester that may have formed during the workup may be necessary.

IV. Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialKey ReactionsAdvantagesDisadvantages
1a: Fluorination then Chlorination 4-Aminopicolinic AcidDiazotization, Balz-Schiemann, Electrophilic ChlorinationUtilizes readily available starting materials.Diazotization can be hazardous; regioselectivity of chlorination can be challenging.
1b: Chlorination then Fluorination 4-Hydroxypicolinic AcidChlorination, Halogen Exchange, Electrophilic ChlorinationAvoids diazotization.Halex reaction can require harsh conditions; potential for side reactions.
2: From Pre-functionalized Pyridine 2,3,4-TrichloropyridineSelective Fluorination, Directed Ortho-metalation, CarboxylationExcellent control of regiochemistry.Requires multi-step synthesis of the starting material; use of cryogenic temperatures and strong bases.

V. Purification and Characterization

Regardless of the synthetic route employed, the final product requires rigorous purification and characterization to ensure its suitability for downstream applications.

Purification Techniques:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A suitable eluent system is chosen to achieve separation based on the differential adsorption of the components of the mixture to the stationary phase.

Characterization Methods:

The identity and purity of 5-Chloro-4-fluoropicolinic acid are confirmed using a combination of spectroscopic techniques.

Spectroscopic TechniqueExpected Observations
¹H NMR Aromatic protons will appear as distinct signals in the downfield region (typically 7-9 ppm). The coupling patterns will be indicative of the substitution pattern on the pyridine ring. The carboxylic acid proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR The spectrum will show the expected number of signals for the carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).
¹⁹F NMR A single resonance will be observed for the fluorine atom, with its chemical shift providing information about its electronic environment.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound will be observed. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), O-H stretch (broad band around 3000 cm⁻¹), and C-Cl and C-F stretches will be present.

VI. Conclusion and Future Perspectives

The synthesis of 5-Chloro-4-fluoropicolinic acid presents a significant, yet achievable, challenge for the synthetic chemist. The choice of synthetic pathway will ultimately depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. The late-stage halogenation routes offer a more direct approach from simple picolinic acid derivatives, while the construction from a pre-halogenated pyridine provides superior control over regiochemistry.

As the demand for complex, highly functionalized heterocyclic building blocks continues to grow, the development of more efficient, scalable, and sustainable methods for the synthesis of molecules like 5-Chloro-4-fluoropicolinic acid will remain an active area of research. Future efforts may focus on the use of novel catalytic methods for C-H activation to directly introduce the halogen atoms, thereby reducing the number of synthetic steps and improving the overall atom economy of the process.

VII. References

  • A patent describing the preparation of related fluorinated picolinates. European Patent Office. (URL: )

  • A detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL: [Link])

  • An efficient synthesis of a related chloro-trifluorobenzoic acid, demonstrating relevant synthetic transformations. ResearchGate. (URL: [Link])

  • A patent on the synthesis of 2,3-difluoro-5-chloropyridine, a related starting material. Google Patents. (URL: )

  • A process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid, providing insights into relevant chlorination and fluorination strategies. Google Patents. (URL: )

Sources

Exploratory

Solvation Dynamics and Experimental Determination of 5-Chloro-4-fluoropicolinic Acid in Organic Solvents: A Technical Whitepaper

Executive Summary The solubility profile of an active pharmaceutical ingredient (API) or key synthetic intermediate dictates its viability in downstream processing, purification, and formulation. 5-Chloro-4-fluoropicolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solubility profile of an active pharmaceutical ingredient (API) or key synthetic intermediate dictates its viability in downstream processing, purification, and formulation. 5-Chloro-4-fluoropicolinic acid (CAS: 1211591-89-7) is a highly specialized halogenated pyridine derivative. Unlike its parent compound, picolinic acid, which exhibits high aqueous solubility, the introduction of chlorine and fluorine substituents fundamentally alters its solvation thermodynamics.

This whitepaper provides an in-depth mechanistic analysis of the solubility of 5-Chloro-4-fluoropicolinic acid in various organic solvents. It establishes the structural causality behind its solvation behavior and outlines a field-proven, self-validating experimental protocol for determining its exact thermodynamic solubility.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 5-Chloro-4-fluoropicolinic acid, we must first analyze the structural deviations from its parent molecule, picolinic acid. According to 1[1], unsubstituted picolinic acid is highly soluble in water (~862.5 g/kg at 293 K) and moderately soluble in polar organic solvents like ethanol (~57.1 g/kg) and acetonitrile (~17.0 g/kg)[1].

However, the addition of halogens at the C4 and C5 positions of2[2] drives three critical physicochemical shifts:

  • Zwitterion Suppression via Inductive Effects: The highly electronegative fluorine (-F) and chlorine (-Cl) atoms exert strong electron-withdrawing inductive (-I) effects. This pulls electron density away from the pyridine nitrogen, drastically reducing its basicity (lowering the pKa​ of the conjugate acid). Consequently, the molecule is far less likely to exist as a zwitterion in organic media. Neutral molecules are significantly more soluble in aprotic organic solvents than their zwitterionic counterparts.

  • Enhanced Lipophilicity ( logP ): Halogenation inherently increases the partition coefficient. This drives a steep decline in aqueous solubility while boosting affinity for moderately polar and halogenated organic solvents (e.g., dichloromethane, tetrahydrofuran).

  • Crystal Lattice Fortification: Halogen-halogen interactions and π -stacking in the solid state can increase the crystal lattice energy. Solvents must possess sufficient dipole moments or hydrogen-bonding capabilities to overcome this lattice energy, as seen in the general behavior of 3[3].

Predicted Thermodynamic Solubility Matrix

Based on the structural causality outlined above, the following table summarizes the anticipated solubility profile of 5-Chloro-4-fluoropicolinic acid across standard organic solvent classes at 298.15 K.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Estimated Solubility RangeMechanistic Rationale
Protic Methanol (MeOH)33.0High (>50 mg/mL)Strong H-bond donor/acceptor capacity efficiently disrupts the carboxylic acid dimers in the crystal lattice.
Protic Ethanol (EtOH)24.5Moderate (10–50 mg/mL)Lower polarity than MeOH; increased aliphatic bulk slightly reduces solvation efficiency.
Polar Aprotic Tetrahydrofuran (THF)7.5High (>50 mg/mL)Excellent solvation of halogenated aromatics; acts as a strong H-bond acceptor for the -COOH group.
Polar Aprotic Acetonitrile (MeCN)37.5Moderate (10–50 mg/mL)Strong dipole-dipole interactions; favorable transient contacts between the nitrile group and halogens.
Halogenated Dichloromethane (DCM)8.9Moderate (10–50 mg/mL)Favorable London dispersion forces with the chloro/fluoro substituents on the pyridine ring.
Non-Polar Hexane1.9Very Low (<1 mg/mL)Incapable of breaking the strong intermolecular hydrogen bonds of the carboxylic acid dimers.

Mechanistic Solvation Pathways

The following diagram illustrates the thermodynamic pathways governing the dissolution of the solid-state API into various organic solvent classes.

Solvation cluster_solvents Organic Solvent Classes Solute 5-Chloro-4-fluoropicolinic acid (Solid State) Protic Protic Solvents (e.g., MeOH, EtOH) Solute->Protic H-Bonding AproticPolar Polar Aprotic (e.g., MeCN, THF) Solute->AproticPolar Dipole & Halogen Interactions NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Weak Dispersion Dissolved Dissolved State (Equilibrium) Protic->Dissolved AproticPolar->Dissolved SolidResidue Undissolved Solid NonPolar->SolidResidue

Fig 1. Mechanistic solvation pathways of 5-Chloro-4-fluoropicolinic acid in organic solvents.

Self-Validating Experimental Protocol: Orthogonal Determination

To generate regulatory-grade solubility data, researchers must avoid common pitfalls such as kinetic supersaturation, solvent-mediated polymorphic transitions, or unseen degradation. The following self-validating protocol utilizes orthogonal quantification (Gravimetric + HPLC-UV) to ensure absolute data integrity.

Phase 1: Isothermal Equilibration (Shake-Flask Method)
  • Preparation: Add an excess mass (~200 mg) of 5-Chloro-4-fluoropicolinic acid to 10 mL of the target organic solvent in a sealed, inert borosilicate glass vial.

  • Equilibration: Place the vial in a thermostatic shaker bath at 298.15 K (25 °C) at 150 rpm for 48 hours .

    • Causality Insight: Halogenated aromatic crystals often exhibit slow dissolution kinetics due to high lattice energies. A 48-hour window ensures true thermodynamic equilibrium is reached, preventing the recording of a false kinetic plateau.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid. Filter the supernatant rapidly through a 0.22 µm PTFE syringe filter .

    • Causality Insight: PTFE is mandatory. Nylon or cellulose acetate filters can adsorb highly fluorinated compounds via non-specific binding, which artificially lowers the measured solubility in the filtrate.

Phase 2: Orthogonal Quantification

Path A: Gravimetric Analysis (Total Dissolved Mass)

  • Transfer a precisely measured 2.0 mL aliquot of the filtered supernatant to a pre-weighed aluminum crucible.

  • Evaporate the organic solvent under a gentle stream of nitrogen gas.

  • Dry the residue in a vacuum oven at 40 °C to a constant weight. Calculate solubility ( Sgrav​ ) in mg/mL based on the residual mass.

Path B: HPLC-UV Analysis (Intact Molecule Quantification)

  • Dilute a 100 µL aliquot of the filtered supernatant with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Analyze via HPLC using a C18 column, detecting at the isosbestic point or λmax​ (approx. 254 nm).

  • Calculate solubility ( SHPLC​ ) using a pre-established calibration curve.

Phase 3: System Validation

Compare Sgrav​ and SHPLC​ . The system validates itself if the variance is < 5% .

  • If Sgrav​>SHPLC​ : Indicates solvent-induced degradation or the presence of impurities.

  • If SHPLC​>Sgrav​ : Indicates a volatile solvate was formed and lost during the drying phase of the gravimetric method.

  • Any discrepancy triggers a secondary solid-state analysis (PXRD) of the residual solid to check for polymorphic transformations.

Experimental Workflow Diagram

Workflow Start Excess Solute + Solvent Equilibration Isothermal Equilibration (48h at 298K) Start->Equilibration Separation Phase Separation (0.22 µm PTFE) Equilibration->Separation Ensure saturation Gravimetric Gravimetric Analysis Separation->Gravimetric Aliquot 1 HPLC HPLC-UV Analysis Separation->HPLC Aliquot 2 Validation Cross-Validation (Δ < 5% variance) Gravimetric->Validation HPLC->Validation Output Validated Solubility Profile Validation->Output Pass

Fig 2. Self-validating orthogonal workflow for determining thermodynamic solubility.

Conclusion & Strategic Recommendations

The transition from picolinic acid to 5-Chloro-4-fluoropicolinic acid represents a masterclass in how halogenation dictates solvation. For drug development professionals and synthetic chemists, the key takeaway is the shift away from aqueous/highly protic dependency toward polar aprotic optimization. When designing purification crystallizations or reaction media, Tetrahydrofuran (THF) and Methanol (MeOH) should be prioritized as primary solvents, while Hexane serves as an ideal anti-solvent for precipitation due to its inability to disrupt the compound's hydrogen-bonded dimers.

References

  • Source: aifchem.
  • Source: benchchem.
  • Source: mdpi.

Sources

Foundational

Substituted Picolinic Acids: History, Mechanisms, and Methodologies in Agrochemical and Pharmaceutical Development

Executive Summary Substituted picolinic acids (derivatives of pyridine-2-carboxylic acid) represent a highly versatile class of bioactive small molecules. Historically dominating the agrochemical sector as potent synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted picolinic acids (derivatives of pyridine-2-carboxylic acid) represent a highly versatile class of bioactive small molecules. Historically dominating the agrochemical sector as potent synthetic auxins, these compounds have recently emerged as valuable scaffolds in pharmaceutical drug design, acting as metalloenzyme inhibitors and transition-state analogs. This technical guide provides an in-depth analysis of their historical discovery, mechanistic pathways, quantitative structure-activity relationships (QSAR), and validated synthetic protocols.

Historical Evolution and Discovery

The discovery of substituted picolinic acids as bioactive agents began serendipitously in the early 1960s. Researchers at Dow Chemical identified unique picolinic acid molecules in soil samples treated with experimental nitrification inhibitors. This led to the synthesis and evaluation of 4-amino-3,5,6-trichloropicolinic acid, which was commercialized in 1963 as picloram, the first picolinic acid herbicide[1].

Following picloram, the 1970s saw the introduction of clopyralid (3,6-dichloropicolinic acid), which exhibited moderate soil persistence and high efficacy in natural area weed management[2]. The scaffold was further optimized in 2006 with the launch of aminopyralid, a derivative that required significantly lower application rates (5–120 g/ha)[3].

The most significant modern breakthrough occurred with the discovery of 6-aryl-picolinates (e.g., halauxifen-methyl and florpyrauxifen-benzyl). By replacing the chlorine atom at position 6 with a phenyl or aryl group, researchers achieved unprecedented herbicidal activity, overcoming resistance mechanisms observed in older, heavily chlorinated analogs[1][3].

Mechanistic Pathways

Agrochemical Mechanism: Synthetic Auxins

Substituted picolinic acids function as synthetic mimics of indole-3-acetic acid (IAA), the primary natural plant hormone (auxin). However, unlike natural auxins, picolinates preferentially bind to the AFB5 (Auxin Signaling F-Box 5) receptor protein rather than the standard TIR1 receptor[3]. Upon binding, the picolinic acid stabilizes the interaction between the AFB5 receptor and Aux/IAA repressor proteins. This triggers the ubiquitination and subsequent proteasomal degradation of the repressor, leading to uncontrolled gene expression, epinasty, and ultimate plant death[3].

G Auxin Substituted Picolinic Acid (e.g., Picloram) Receptor TIR1 / AFB5 Receptor Auxin->Receptor Binds Complex SCFTIR1/AFB5 Complex Receptor->Complex Activates Repressor Aux/IAA Repressor Ubiquitination Complex->Repressor Targets Degradation Proteasomal Degradation Repressor->Degradation 26S Proteasome GeneExp Uncontrolled Gene Expression (Plant Death) Degradation->GeneExp Derepresses ARF

Mechanism of action of picolinic acid synthetic auxins via TIR1/AFB5 receptor binding.

Pharmaceutical Applications: Enzyme Inhibition

Beyond agriculture, the sp2-hybridized carbon-2 and cationic nitrogen of the pyridine ring make substituted picolinic acids excellent transition-state analogs for enzymatic reactions. For instance, they have been developed as nanomolar inhibitors of human NEU3 sialidase, an enzyme implicated in pulmonary fibrosis. The picolinic acid scaffold mimics the positively charged putative reaction intermediate of sialic acid cleavage[4].

Furthermore, picolinic acid derivatives are utilized as ligands in ruthenium-sorafenib complexes. These metal-ligand complexes demonstrate potent EGFR (Epidermal Growth Factor Receptor) enzyme inhibition, outperforming standard sorafenib in hepatocellular carcinoma models[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The evolution of these compounds demonstrates a clear trajectory toward higher potency, lower environmental load, and tighter receptor specificity.

CompoundDiscovery / LaunchApplication Rate (g/ha)Primary Target / MechanismStructural Modification
Picloram 1963125–1120TIR1/AFB5 (Auxin mimic)4-amino-3,5,6-trichloro
Clopyralid 1975105–500TIR1/AFB5 (Auxin mimic)3,6-dichloro
Aminopyralid 20065–120TIR1/AFB5 (Auxin mimic)4-amino-3,6-dichloro
Halauxifen-methyl ~2015< 10AFB5 specific6-aryl substitution

Synthetic Methodologies & Experimental Protocols

The synthesis of substituted picolinic acids typically involves the functionalization of a pyridine ring followed by the installation or unmasking of the carboxylic acid moiety. Below are validated protocols for the synthesis and purification of these compounds, emphasizing the chemical causality behind each step.

G Start Substituted Picolinonitrile Hydrolysis Acidic Hydrolysis (Conc. HCl, Reflux) Start->Hydrolysis Cleaves Nitrile Basification Basification (pH > 10) & Ether Wash Hydrolysis->Basification Removes Organics Acidification Acidification & Precipitation Basification->Acidification Isolates Acid Esterification Esterification (SOCl2, MeOH, Et3N) Acidification->Esterification Forms Ester Purification Silica Gel Chromatography (Dry Loading) Esterification->Purification Yields Pure Product

Synthetic workflow for the preparation and purification of substituted picolinate esters.

Protocol 1: Synthesis of 6-Substituted Picolinic Acids via Nitrile Hydrolysis

Based on established patent methodologies[6], this protocol details the conversion of a 6-substituted picolinonitrile to its corresponding acid.

  • Acidic Hydrolysis: Suspend the 6-substituted picolinonitrile in concentrated hydrochloric acid (HCl) and reflux for 3 hours.

    • Causality: Acidic conditions are preferred over basic hydrolysis to prevent unwanted nucleophilic aromatic substitution at the halogenated positions of the pyridine ring. The strong acid protonates the nitrile, rendering it highly electrophilic and driving complete conversion to the carboxylic acid[6].

  • Basification & Organic Wash: Cool the reaction mixture and adjust the pH to >10 using 50% aqueous sodium hydroxide (NaOH). Wash the aqueous layer three times with diethyl ether.

    • Causality: Deprotonating the newly formed picolinic acid converts it into a highly water-soluble sodium carboxylate salt. The diethyl ether wash selectively extracts unreacted starting materials and non-polar organic byproducts, leaving the pure product isolated in the aqueous phase[6].

  • Acidification & Precipitation: Carefully acidify the aqueous layer with concentrated HCl until the isoelectric point is reached, inducing precipitation. Filter the precipitate under vacuum.

    • Causality: Neutralizing the carboxylate forces the zwitterionic or neutral picolinic acid to crash out of the aqueous solution, acting as a self-validating isolation step that allows for straightforward physical recovery[6].

Protocol 2: Chromatographic Purification of Picolinate Esters

When picolinic acids are esterified for formulation or prodrug development, they require rigorous purification. This protocol utilizes dry-loading chromatography[7].

  • Slurry Preparation (Dry Loading): Dissolve the crude substituted picolinate ester in a minimal volume of ethyl acetate. Add silica gel (2–3 times the crude mass) and concentrate in vacuo until a dry, free-flowing powder is obtained.

    • Causality: Picolinate esters often exhibit variable solubility in non-polar eluents. Dry loading prevents "band broadening" and tailing that occurs when a crude mixture precipitates at the top of the column, ensuring high-resolution separation[7].

  • Column Packing: Pack a glass column with silica gel using a Hexanes/Ethyl Acetate solvent system.

    • Causality: Uniform packing is critical to eliminate air bubbles and channeling, which distort elution bands and reduce final compound purity[7].

  • Elution: Load the silica-adsorbed crude powder onto the column bed. Elute using a gradient, starting with hexanes and gradually increasing the ethyl acetate concentration.

    • Causality: Less polar synthetic byproducts elute first in the hexanes-rich phase, while the more polar picolinate ester is retained on the stationary phase until the mobile phase polarity is sufficiently increased[7].

References

  • Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide - ACS Symposium Series. 1

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC / NIH. 3

  • Herbicides for Natural Area Weed Management - IntechOpen. 2

  • 2,6-substituted pyridine derivatives, their preparation and their use as herbicidal agents - Patent EP0792872A1. 6

  • Purification of Substituted Picolinate Esters - Benchchem Technical Support. 7

  • Inhibiting Sialidase-Induced TGF-β1 Activation Attenuates Pulmonary Fibrosis in Mice - PMC / NIH. 4

  • Synthesis of Sorafenib−Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent - Journal of Medicinal Chemistry (ACS). 5

Sources

Exploratory

5-Chloro-4-fluoropicolinic Acid: Orthogonal Functionalization Strategies for Advanced Organic Synthesis

Executive Summary In modern medicinal chemistry and agrochemical development, the demand for highly functionalized, sp2-rich heterocyclic scaffolds has driven the adoption of polyhalogenated pyridines. 5-Chloro-4-fluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the demand for highly functionalized, sp2-rich heterocyclic scaffolds has driven the adoption of polyhalogenated pyridines. 5-Chloro-4-fluoropicolinic acid (CAS: 1211591-89-7) [1] stands out as a premier building block due to its programmable, orthogonal reactivity. As a Senior Application Scientist, I have designed this technical guide to dissect the causality behind its reactivity and provide self-validating experimental workflows.

This scaffold presents three distinct synthetic vectors:

  • C4-Fluorine : Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C5-Chlorine : Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • C2-Carboxylic Acid : Available for late-stage amidation or esterification.

By exploiting the steric and electronic disparities of these three sites, chemists can construct complex peptidomimetics, active pharmaceutical ingredients (APIs), and agrochemicals without the need for exhaustive protecting-group manipulations.

Structural Analysis & Reactivity Profiling

Understanding the electronic landscape of 5-chloro-4-fluoropicolinic acid is critical for predicting its behavior in multi-step syntheses.

The Causality of C4 SNAr Hyper-Reactivity

The SNAr reaction on fluoropyridines is a cornerstone of late-stage functionalization[2]. The reactivity at the C4 position is driven by a synergistic electronic effect. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the C4 carbon highly electrophilic. Simultaneously, the pyridine nitrogen acts as a powerful electron-withdrawing group (EWG), stabilizing the anionic Meisenheimer intermediate via resonance[3].

Paradoxically, while the C-F bond is the strongest carbon-halogen bond, fluoride is an excellent leaving group in SNAr. This is because the rate-determining step is the initial nucleophilic attack, not the elimination of the halide2[2]. In fact, 2- and 4-fluoropyridines react orders of magnitude faster than their chlorinated counterparts 4[4].

The Orthogonality of C5-Chlorine

While the C4-F bond undergoes facile SNAr, the C5-Cl bond remains largely inert to nucleophiles under mild conditions. Chlorine is less electronegative and situated meta to the pyridine nitrogen, depriving it of the resonance stabilization required for SNAr. Instead, the C5-Cl bond is perfectly suited for oxidative addition by Palladium or Nickel catalysts, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings 5[5].

G SM 5-Chloro-4-fluoropicolinic acid (C2-COOH, C4-F, C5-Cl) SNAr C4 SNAr Product (C4-Nu, C5-Cl) SM->SNAr Nucleophile (e.g., R-NH2) Amide C2 Amidation (C2-CONHR) SM->Amide Orthogonal Route: Amidation First Suzuki C5 Cross-Coupling (C4-Nu, C5-Aryl) SNAr->Suzuki Ar-B(OH)2, Pd cat. Base Suzuki->Amide R'-NH2, HATU DIPEA

Orthogonal functionalization map of 5-chloro-4-fluoropicolinic acid.

Core Synthetic Workflows & Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure causality between the reaction environment and the desired chemical outcome.

Workflow 1: Regioselective SNAr at C4

Objective: Displace the C4-fluorine with a secondary amine (e.g., morpholine) while leaving the C5-chlorine and C2-carboxylic acid intact.

Causality & Design: We utilize a polar aprotic solvent (DMSO) to solvate the nucleophile without hydrogen-bonding to it, thereby maximizing its nucleophilicity 6[6]. N,N-Diisopropylethylamine (DIPEA) is used in excess (2.5 eq) to deprotonate the C2-carboxylic acid (preventing competitive esterification) and to scavenge the HF byproduct.

Step-by-Step Protocol:

  • Initiation: In an oven-dried flask, dissolve 5-chloro-4-fluoropicolinic acid (1.0 mmol) in anhydrous DMSO (5.0 mL, 0.2 M).

  • Reagent Addition: Add morpholine (1.2 mmol) followed by DIPEA (2.5 mmol).

  • Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture. You must observe complete consumption of the starting mass (m/z 174 [M-H]-) and the appearance of the product mass (m/z 241 [M-H]-). If unreacted starting material remains, SNAr is incomplete, which will poison the subsequent Pd-catalyzed step.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with 1M HCl to pH 3-4 (isoelectric point of the product). Extract the aqueous layer with EtOAc (2 x 15 mL). Dry the combined organic layers over Na2SO4 and concentrate in vacuo.

G Reactant 4-Fluoro Pyridine Ring (Electron Deficient) Attack Nucleophilic Attack at C4 Reactant->Attack Addition Meisenheimer Meisenheimer Complex (Stabilized by Pyridine N) Attack->Meisenheimer Rate-Determining Step Product C4-Substituted Product + F- Leaving Group Meisenheimer->Product Fast Elimination

Two-step addition-elimination SNAr mechanism at the C4 position.

Workflow 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Objective: Couple the C5-chlorine with an arylboronic acid.

Causality & Design: Chloropyridines are notoriously sluggish in oxidative addition 7[7]. To lower the activation barrier, a bulky, electron-rich phosphine ligand like XPhos is required. The steric bulk accelerates reductive elimination, while the electron-rich dicyclohexyl groups facilitate the initial oxidative addition into the stubborn C-Cl bond.

Step-by-Step Protocol:

  • Setup: To a Schlenk tube, add the C4-substituted-5-chloropicolinic acid (1.0 mmol), phenylboronic acid (1.5 mmol), K3PO4 (3.0 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL).

  • Reaction: Seal the tube and heat at 100 °C for 12 hours.

  • Self-Validation Checkpoint (TLC/UV): Check for the disappearance of the chlorinated intermediate. The highly conjugated biaryl product will exhibit a strong UV shift under a 254 nm lamp.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Acidify the filtrate with 1M HCl to precipitate the biaryl picolinic acid. Filter and dry.

Workflow 3: C2-Amidation via HATU

Objective: Convert the C2-carboxylic acid into an amide.

Causality & Design: Picolinic acids are prone to forming bidentate chelates with metal impurities and can suffer from sluggish reactivity due to intramolecular hydrogen bonding. Standard carbodiimides (EDC/DCC) often yield significant N-acylurea byproducts. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because it generates a highly active HOAt ester that rapidly intercepts the amine, overcoming electronic deactivation8[8] and 9[9].

Step-by-Step Protocol:

  • Activation: Dissolve the picolinic acid derivative (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at 0 °C for 15 minutes to pre-form the active ester.

  • Coupling: Add the target amine (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash the organic layer sequentially with saturated NaHCO3, 1M HCl, and brine to remove HOAt and excess DIPEA.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters and expected outcomes for the orthogonal functionalization of 5-chloro-4-fluoropicolinic acid, derived from standard synthetic benchmarks.

Reaction StepTarget SiteOptimal Reagents / CatalystSolvent & TempExpected YieldRegioselectivity
SNAr C4-FluorineMorpholine (1.2 eq), DIPEA (2.5 eq)DMSO, 80 °C85–92%>99% (C4 over C5)
SNAr C4-FluorineNaOMe (1.5 eq)MeOH, 65 °C88–95%>99% (C4 over C5)
Cross-Coupling C5-ChlorineAr-B(OH)2, Pd2(dba)3, XPhos, K3PO4Dioxane/H2O, 100 °C75–85%Specific to C5
Amidation C2-COOHR-NH2, HATU (1.2 eq), DIPEA (3.0 eq)DMF, 25 °C80–90%Specific to C2

Conclusion

5-Chloro-4-fluoropicolinic acid is a masterclass in programmable organic synthesis. By understanding the causal relationship between the pyridine ring's electronic effects and the distinct properties of its halogen substituents, researchers can execute highly regioselective SNAr and cross-coupling reactions. Utilizing rigorous, self-validating protocols—such as LC-MS monitoring for Meisenheimer intermediate resolution and the use of specialized reagents like HATU for bidentate substrates—ensures high-fidelity translation from bench-scale discovery to process development.

References

  • 1211591-89-7 | 5-Chloro-4-fluoropicolinic acid - AiFChem. 1

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem. 2

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - Journal of the American Chemical Society. 4

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - Molecules (PMC).6

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines - American Chemical Society. 7

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing). 5

  • US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents. 8

  • A Modified Method for the Synthesis of Tetradentate Ligand Involving Peptide Bond - SCIRP. 9

Sources

Protocols & Analytical Methods

Method

Advanced Applications of 5-Chloro-4-fluoropicolinic Acid in Medicinal Chemistry: A Bifunctional Scaffold for Late-Stage Diversification

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors and receptor modulators relies heavily on versatile, functionally dense building blocks. 5-Chloro-4-fluoropicolinic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors and receptor modulators relies heavily on versatile, functionally dense building blocks. 5-Chloro-4-fluoropicolinic acid (CAS: 1211591-89-7) has emerged as a privileged scaffold. It offers a unique triad of reactive sites: a carboxylic acid for structural anchoring (amide coupling), a highly activated C4-fluorine for Nucleophilic Aromatic Substitution (SNAr), and a C5-chlorine reserved for transition-metal-catalyzed cross-coupling.

This application note provides a comprehensive guide to leveraging the orthogonal reactivity of this scaffold. By understanding the underlying electronic "push-pull" mechanisms, researchers can execute highly regioselective, late-stage divergent syntheses to rapidly generate structure-activity relationship (SAR) libraries.

Mechanistic Rationale: The "Push-Pull" Electronics

The utility of 5-chloro-4-fluoropicolinic acid lies in its strictly controlled internal electronics, which dictate the causality of its reaction sequencing:

  • The Anchoring Group (C2-Carboxylic Acid): The picolinic acid moiety is electron-deficient due to the adjacent pyridine nitrogen and the inductive pull of the halogens. This necessitates highly efficient coupling reagents (like HATU) to prevent epimerization of complex amine partners and to drive the formation of the picolinamide core.

  • The SNAr Vector (C4-Fluoro): The C4 position is para to the pyridine nitrogen. During nucleophilic attack by an amine or alkoxide, the highly electronegative fluorine atom and the electron-withdrawing nitrogen synergistically stabilize the resulting anionic Meisenheimer complex [5]. Consequently, the C4-F bond is displaced with exceptional regioselectivity and mild heating.

  • The Cross-Coupling Vector (C5-Chloro): While the C-Cl bond is generally less reactive than C-Br or C-I in oxidative addition, it remains stable during the C4-SNAr reaction. However, once an electron-donating amine is installed at C4, the ring becomes deactivated (+M effect). To achieve Suzuki-Miyaura coupling at C5, highly active palladium catalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) are mandatory to facilitate the difficult oxidative addition into the deactivated C5-Cl bond [2].

Pharmacophore Modeling: Picolinamides as Kinase Hinge Binders

Picolinamides are highly validated motifs in targeted therapies, particularly as ATP-competitive kinase inhibitors (e.g., against ASK1, LRRK2, and ROCK)[3], [4]. The amide carbonyl functions as a critical hydrogen-bond acceptor, interacting directly with the backbone NH of the kinase hinge region (often a Valine or Alanine residue).

HingeBinding Inhibitor Picolinamide Carbonyl (C=O) Hinge Kinase Hinge Backbone (e.g., Valine NH) Inhibitor->Hinge Primary H-Bond Acceptor C4_Sub C4-Amine Substituent C5_Sub C5-Aryl Substituent Solvent Solvent-Exposed Channel C4_Sub->Solvent Solubilization Vector Pocket Hydrophobic Back Pocket (Gatekeeper adjacent) C5_Sub->Pocket Steric/Hydrophobic Fill

Caption: Pharmacophore model illustrating picolinamide interactions within a typical kinase hinge region.

By utilizing 5-chloro-4-fluoropicolinic acid, the C4 position is perfectly angled to project solubilizing groups into the solvent channel, while the C5 position directs aryl/heteroaryl substituents deep into the hydrophobic back pocket adjacent to the gatekeeper residue [4].

Experimental Workflows & Protocols

To maximize yield and prevent side reactions, the functionalization of this scaffold must follow a strict sequence: Amidation → SNAr → Cross-Coupling . Attempting Suzuki coupling prior to SNAr often results in hydrodehalogenation or competitive displacement of the C4-fluorine by the basic aqueous conditions required for cross-coupling.

SyntheticWorkflow SM 5-Chloro-4-fluoropicolinic acid Amide 1. Amide Coupling (HATU, DIPEA, Amine) SM->Amide Anchor to core structure SNAr 2. Regioselective SNAr (Sec-Amine, K2CO3, 80°C) Amide->SNAr C4-F Displacement Suzuki 3. Suzuki-Miyaura Coupling (Pd2(dba)3, XPhos, Ar-B(OH)2) SNAr->Suzuki C5-Cl Arylation Product Fully Functionalized Picolinamide Scaffold Suzuki->Product Final Deprotection/Isolation

Caption: Divergent synthetic workflow for late-stage functionalization of the picolinic acid scaffold.

Protocol 1: Scaffold Anchoring via Amide Coupling

Causality: HATU is selected over EDC/HOBt due to the electron-poor nature of the fluorinated picolinic acid, which reduces the nucleophilicity of the carboxylate. Pre-activation ensures complete conversion to the active ester before the addition of the amine.

  • Pre-activation: In an oven-dried vial, dissolve 5-Chloro-4-fluoropicolinic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv). Stir at room temperature for 15 minutes. The solution will transition to a deep yellow color, indicating active ester formation.

  • Coupling: Add the target primary or secondary amine (1.1 equiv). Stir at room temperature for 2–4 hours.

  • Validation: Monitor by LC-MS. The reaction is complete when the starting mass [M-H]- is fully consumed and the product [M+H]+ peak dominates.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water, and brine to remove DMF and HATU byproducts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Regioselective SNAr at the C4-Fluoro Position

Causality: The C4-F bond is selectively displaced over the C5-Cl bond due to the superior leaving group ability of fluorine in SNAr reactions and its para relationship to the activating pyridine nitrogen [1], [5].

  • Reaction Setup: Dissolve the picolinamide intermediate from Protocol 1 (1.0 equiv) in anhydrous DMF (0.2 M). Add a secondary amine (e.g., morpholine or N-methylpiperazine, 2.0 equiv) and finely powdered K₂CO₃ (3.0 equiv).

  • Execution: Seal the vial and heat to 80 °C. Stir vigorously for 4–6 hours.

  • Validation: Analyze via LC-MS. The mass should shift by the exact mass of the amine minus 19 Da (loss of fluorine). No dechlorination should be observed.

  • Workup: Cool to room temperature. Quench with ice water to precipitate the product. If the product is highly polar, extract with 10% MeOH in DCM (3x). Concentrate and purify via flash chromatography (SiO₂).

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C5-Chloro Position

Causality: The newly installed C4-amine heavily deactivates the pyridine ring. Standard Pd(PPh₃)₄ will fail or yield trace product. XPhos, a bulky, electron-rich biaryl phosphine, is required to accelerate oxidative addition into the unactivated C5-Cl bond and prevent catalyst resting states [2].

  • Preparation: In a Schlenk tube, combine the C4-amino-C5-chloro picolinamide intermediate (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and K₃PO₄ (3.0 equiv).

  • Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Bubble argon or nitrogen through the solution for 10 minutes.

  • Execution: Seal the tube and heat to 100 °C in an oil bath for 12–16 hours.

  • Validation: LC-MS should indicate complete consumption of the chlorinated starting material. A distinct isotopic pattern shift (loss of the 3:1 ³⁵Cl/³⁷Cl ratio) will confirm successful coupling.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the final compound via reverse-phase preparative HPLC.

Quantitative Data Summary

The table below summarizes the expected outcomes and optimal conditions for the divergent functionalization of the 5-chloro-4-fluoropicolinic acid scaffold based on empirical medicinal chemistry data.

Reaction StepTarget BondReagents / Catalyst SystemTemp (°C)Expected YieldRegioselectivity
Amidation C2-COOHHATU, DIPEA, DMF25 °C85–95%N/A (Exclusive to COOH)
SNAr C4-FSec-Amine, K₂CO₃, DMF80 °C75–90%>99% (C4 over C5)
Suzuki Coupling C5-ClPd₂(dba)₃, XPhos, K₃PO₄100 °C60–80%Exclusive to C5

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society / PMC. URL:[Link] [2]

  • ASK1 contributes to fibrosis and dysfunction in models of kidney disease. Journal of Clinical Investigation (JCI). URL:[Link][3]

  • Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. PMC. URL:[Link] [4]

Application

Application Note: A Robust HPLC-MS Method for the Analysis of 5-Chloro-4-fluoropicolinic Acid and its Reaction Impurities

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 5-Chloro-4-fluoropicolinic acid, a key intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 5-Chloro-4-fluoropicolinic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The method is designed for high sensitivity, selectivity, and accuracy, making it suitable for monitoring reaction progress, identifying impurities, and ensuring quality control. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering everything from sample preparation to data analysis, with a focus on the scientific rationale behind each step.

Introduction: The Analytical Challenge

5-Chloro-4-fluoropicolinic acid is a halogenated pyridine carboxylic acid derivative. Its analysis presents a unique set of challenges due to its polarity and potential for multiple reaction byproducts. A reliable analytical method is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for such applications, offering unparalleled separation capabilities and definitive molecular identification.[1][2] This note details a method that addresses the inherent difficulties in analyzing such small, polar, and acidic molecules.

The Strategic Approach: HPLC-MS

The combination of HPLC and MS provides a powerful analytical tool. HPLC separates the target analyte from a complex matrix of starting materials, intermediates, and byproducts.[1] Subsequently, MS provides highly sensitive and selective detection, allowing for accurate quantification and structural elucidation of the separated components.[1]

Chromatographic Separation: Taming a Polar Acid

The primary challenge in the chromatography of 5-Chloro-4-fluoropicolinic acid is achieving adequate retention on a reversed-phase column, a common workhorse in HPLC. Due to its polar nature, the analyte has a tendency to elute early with poor retention on standard C18 columns. To overcome this, a C18 column with a polar endcapping or a mixed-mode column with both reversed-phase and anion-exchange characteristics is recommended. For this application, a C18 column is selected, and the mobile phase is carefully optimized to control the ionization state of the analyte and enhance its retention.

The pH of the mobile phase is a critical parameter.[3] By maintaining the pH below the pKa of the carboxylic acid group, the molecule remains in its less polar, protonated form, leading to increased interaction with the hydrophobic stationary phase and thus, better retention.

Mass Spectrometric Detection: Precision and Clarity

Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules due to its soft ionization nature, which typically results in a prominent molecular ion peak with minimal fragmentation in the source.[4] Given the acidic nature of the analyte, negative ion mode ESI is expected to provide the highest sensitivity by detecting the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) is employed for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM), a technique that offers exceptional selectivity and sensitivity by monitoring a specific fragmentation of the parent ion.[1]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Start Reaction Mixture Dilute Dilution with Mobile Phase Start->Dilute Filter Filtration (0.22 µm) Dilute->Filter HPLC HPLC Separation (Reversed-Phase C18) Filter->HPLC ESI Electrospray Ionization (Negative Ion Mode) HPLC->ESI MS Tandem MS Detection (MRM) ESI->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Figure 1: A schematic of the HPLC-MS workflow.

Detailed Protocols

Materials and Reagents
  • 5-Chloro-4-fluoropicolinic acid reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (Type I, ultrapure)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

Instrumentation
  • HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1290 Infinity II or equivalent)

  • Triple quadrupole mass spectrometer with an electrospray ionization source (e.g., Agilent 6470A or equivalent)

  • Data acquisition and processing software (e.g., Agilent MassHunter)

Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the 5-Chloro-4-fluoropicolinic acid reference standard in methanol. From this stock, prepare a series of calibration standards by serial dilution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Reaction Sample Preparation:

    • Accurately pipette a small aliquot of the reaction mixture into a volumetric flask.

    • Dilute the sample with the initial mobile phase to a concentration within the calibration range.[5]

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[6]

HPLC Method
ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and high resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the analyte, increasing retention.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution. Formic acid maintains a consistent pH.
Gradient 5% B to 95% B over 10 minutesA standard gradient to elute a range of compounds with varying polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2 µLA small injection volume minimizes peak broadening.
Mass Spectrometry Method
ParameterConditionRationale
Ionization Mode ESI NegativeBest for acidic compounds, detecting the deprotonated molecule.
Capillary Voltage 3500 VOptimizes the electrospray process.
Gas Temperature 300 °CFacilitates desolvation of the droplets.
Gas Flow 10 L/minAids in desolvation.
Nebulizer Pressure 45 psiOptimizes droplet formation.
Scan Type MRMProvides high selectivity and sensitivity for quantification.[1]
Expected MRM Transitions

The molecular weight of 5-Chloro-4-fluoropicolinic acid (C₆H₃ClFNO₂) is approximately 175.54 g/mol . The expected deprotonated molecule [M-H]⁻ would have an m/z of ~174.5. The fragmentation of this ion would likely involve the loss of CO₂ (44 Da) or other neutral losses.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Chloro-4-fluoropicolinic acid~174.5To be determinedTo be determined
Potential Impurity 1To be determinedTo be determinedTo be determined
Potential Impurity 2To be determinedTo be determinedTo be determined

Note: The optimal product ions and collision energies must be determined experimentally by infusing a standard solution of the analyte and performing a product ion scan.

Method Validation

For use in a regulated environment, the method should be validated according to ICH or FDA guidelines.[4] Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The linear relationship between the analyte concentration and the instrument response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC-MS method for the analysis of 5-Chloro-4-fluoropicolinic acid. The presented protocol, based on established chromatographic and mass spectrometric principles, offers a robust starting point for method development and validation. By understanding the rationale behind each parameter, researchers can further optimize this method for their specific applications, ensuring accurate and reliable results in the analysis of this important chemical intermediate.

References

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • MDPI. (2025, September 23). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloropicolinic acid. Retrieved from [Link]

  • ResearchGate. (2026, February 7). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Waters. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PMC. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]

  • Elsevier. (n.d.). 2.30 Electrospray Mass Spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Development of a capillary zone electrophoresis-electrospray ionization-mass sepectrometry assay with a sulfonated capillary for profiling picolinic acid and quinolinic acid formation in multienzyme system. Retrieved from [Link]

  • ACS Publications. (n.d.). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Retrieved from [Link]

  • MDPI. (2025, September 30). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical mass spectra of the fragmentation patterns of 5-CQA (A), 4-CQA.... Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • LCGC International. (2026, March 31). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Advanced Materials Technology. (2023, May 11). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Retrieved from [Link]

  • PubMed. (2023, May 2). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]

  • The Rockefeller University. (n.d.). Effects of Anions on the Positive Ion Electrospray Ionization Mass Spectra of Peptides and Proteinst. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-4-methylhexanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-fluoropicolinic acid. Retrieved from [Link]

Sources

Method

Application Note: Safe Handling, Storage, and Operational Protocols for 5-Chloro-4-fluoropicolinic Acid

Introduction & Mechanistic Context 5-Chloro-4-fluoropicolinic acid (CAS: 1211591-89-7) is a highly specialized di-halogenated pyridine building block. It is widely utilized by drug development professionals and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

5-Chloro-4-fluoropicolinic acid (CAS: 1211591-89-7) is a highly specialized di-halogenated pyridine building block. It is widely utilized by drug development professionals and synthetic chemists for the construction of advanced pharmaceutical intermediates and novel agrochemicals. The dual presence of chlorine and fluorine substituents on the picolinic acid scaffold imparts unique electronic properties, making it an exceptional candidate for regioselective cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

However, these exact structural features dictate strict handling and storage requirements. The carboxylic acid moiety contributes to mild acidity and corrosivity, while the halogenated pyridine ring significantly enhances the molecule's lipophilicity, altering its membrane permeability and toxicological profile.

Physicochemical Profiling & Hazard Assessment

Understanding the intrinsic properties of the molecule is the foundation of any self-validating safety protocol. The quantitative data and standard hazard classifications for this compound are summarized below, based on supplier specifications from and.

Table 1: Physicochemical and Safety Profile
Property / ParameterValue / Specification
Chemical Name 5-Chloro-4-fluoropicolinic acid
CAS Number 1211591-89-7
Molecular Formula C6H3ClFNO2
Molecular Weight 175.55 g/mol
Storage Temperature 2-8°C
Atmosphere Inert (Argon or Nitrogen)
Primary GHS Hazards Skin Irrit. 2, Eye Dam. 1, Acute Tox. 4 (Oral)

Causality of Hazards: Why is this compound classified with severe eye damage and skin irritation warnings? As outlined in standard safety data for picolinic acid derivatives by , the carboxylic acid group readily protonates biological nucleophiles in the corneal epithelium, leading to rapid protein denaturation. Furthermore, the lipophilic nature of the halogenated ring facilitates dermal penetration. If the powder is dissolved in organic solvents (e.g., DMSO, DMF), the solvent acts as a "Trojan horse," carrying the toxic halogenated payload directly through the lipid bilayer of the skin, necessitating stringent barrier protection.

Operational Workflow

The following logic tree dictates the lifecycle of 5-Chloro-4-fluoropicolinic acid from receipt to synthetic application, ensuring all failure modes (e.g., compromised seals, spills) are accounted for.

Workflow Start Receipt of 5-Chloro-4-fluoropicolinic acid Check Inspect Container Integrity Start->Check Store Store at 2-8°C Inert Atmosphere (Ar/N2) Check->Store Intact Contain Contain & Neutralize (Avoid Dust Generation) Check->Contain Compromised PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Store->PPE Handle Transfer to Fume Hood (Class II BSC) Weigh Weighing & Aliquoting (Anti-static tools) Handle->Weigh PPE->Handle Spill Spill Detected? Weigh->Spill Spill->Contain Yes Proceed Proceed to Synthesis Spill->Proceed No

Workflow for the safe handling, storage, and spill management of 5-Chloro-4-fluoropicolinic acid.

Standard Operating Protocol (SOP): Storage & Handling

This protocol is engineered to be self-validating; each step contains a built-in check to prevent downstream failures.

Phase 1: Storage Conditions
  • Temperature Control: Store the compound strictly at 2-8°C.

    • Causality: While the solid is generally stable, prolonged exposure to ambient or elevated temperatures can accelerate gradual decarboxylation or degradation of the picolinic acid core. Refrigeration lowers the thermodynamic energy available for these degradation pathways.

  • Atmospheric Control: Maintain the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).

    • Causality: Halogenated picolinic acids can exhibit hygroscopic tendencies. Absorbed moisture degrades the physical powder flowability and introduces water that will aggressively quench moisture-sensitive reagents (e.g., HATU, oxalyl chloride) used in downstream amidation reactions.

Phase 2: Handling and Weighing Methodology
  • Thermal Equilibration (Critical Step): Before opening, remove the sealed container from the 2-8°C refrigerator and place it in a desiccator to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the chemical powder, instantly compromising its anhydrous purity.

  • Environmental Controls: Perform all handling inside a properly calibrated chemical fume hood with a face velocity of 80-100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Don nitrile gloves (minimum 5 mil thickness). Note: If handling the compound as a solution in a highly permeating solvent (e.g., DMSO), double-gloving or utilizing butyl rubber gloves is mandatory.

    • Eye Protection: Wear ANSI Z87.1-compliant safety goggles. Standard safety glasses are insufficient due to the risk of fine dust aerosolization.

  • Weighing Procedure: Use anti-static spatulas and weighing boats.

    • Causality: Halogenated organic powders are highly insulative and accumulate static electricity during friction (e.g., scooping). A static discharge can repel the powder, causing it to aerosolize directly into the operator's breathing zone.

Emergency Response & Spill Management Protocol

A robust safety system must account for failure modes. In the event of a spill, follow these validated steps recommended by :

  • Evacuation and Assessment: Immediately isolate the area. Do not attempt to clean the spill without verifying that your PPE (especially respiratory and eye protection) is intact.

  • Containment (Dry Spill): Do not use a standard vacuum , as the exhaust will aerosolize the fine toxic powder. Instead, gently cover the spill with damp absorbent paper to suppress dust formation.

  • Neutralization and Collection: Sweep the dampened material using a non-sparking tool into a chemically compatible, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual picolinic acid, followed by a thorough deionized water rinse.

References

Application

Application Note: Overcoming Process Chemistry Bottlenecks in the Scale-Up Synthesis of Picolinic Acid Derivatives

Strategic Overview & Process Rationale Picolinic acid derivatives are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) such as the laxative bisacodyl, local anesthetics like mepivacaine, and privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Process Rationale

Picolinic acid derivatives are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) such as the laxative bisacodyl, local anesthetics like mepivacaine, and privileged chiral ligands like PyOx[1][2]. As a Senior Application Scientist, I frequently observe that transitioning the synthesis of these derivatives from bench-scale discovery (milligrams) to pilot-plant manufacturing (kilograms) fails due to unaddressed process chemistry bottlenecks.

Standard discovery routes often rely on hazardous thermal operations and non-selective reagents that require tedious chromatographic purification. This application note details a self-validating, chromatography-free workflow for the scale-up of picolinic acid derivatives. By leveraging a highly controlled crystallization-based activation strategy, we establish a robust foundation for divergent synthesis into both APIs and complex chiral ligands[3].

Mechanistic Insights & Process Causality

Overcoming the Activation Thermal Hazard

The foundational step in derivatizing 2-picolinic acid is its conversion to an highly reactive electrophile, typically pyridine-2-carbonyl chloride hydrochloride, using thionyl chloride (SOCl₂)[2].

  • The Scale-Up Bottleneck: At the bench, excess SOCl₂ is routinely removed via rotary evaporation. However, at scale, this prolonged distillation process releases copious amounts of HCl and SO₂ gases upon heating. This not only causes severe corrosion of glass-lined or stainless-steel reactors but also induces thermal degradation of the sensitive acid chloride intermediate[2].

  • The Causality-Driven Solution: To circumvent distillation entirely, a solvent-switch crystallization protocol is employed. By transitioning the reaction matrix to dichloromethane (DCM) and applying strict ice-bath cooling, the acid chloride precipitates as a free-flowing powder[2][3]. This eliminates thermal stress, prevents equipment corrosion, and allows for direct isolation via simple filtration.

Regioselectivity in Downstream Functionalization

Once the acid chloride is isolated, it serves as a divergent hub for downstream synthesis. Controlling the regioselectivity of this highly reactive intermediate is critical for yield retention:

  • Friedel-Crafts Acylation (API Route): Direct acylation of phenol with the acid chloride historically results in unwanted O-esterification (yielding phenyl picolinate) rather than the desired C-acylation[2]. By substituting phenol with anisole, the free phenolic hydroxyl is masked. This mechanistic shift forces a highly selective Friedel-Crafts C-acylation to yield the desired diaryl ketone intermediate, a critical precursor for bisacodyl[2].

  • Amidation (Chiral Ligand Route): Reaction of the acid chloride with amino alcohols (e.g., (S)-tert-leucinol to form PyOx ligands) risks bis-acylation at both the amine and hydroxyl sites. Strict temperature control (0 °C) during the dropwise addition of the activated picolinic acid species exploits the kinetic difference between N-acylation and O-acylation, ensuring mono-acylation and preserving the hydroxyl group for subsequent cyclization[1].

Quantitative Process Metrics

To validate the scalability of these mechanistic adjustments, the quantitative data below summarizes the performance of the optimized workflow across multiple scales.

Table 1: Scale-up Performance Metrics for Bisacodyl Synthesis

Scale (g) Overall Yield (%) API Purity (HPLC %) Workup Methodology
10 48.1 > 99.8 Filtration / Crystallization
100 47.5 > 99.8 Filtration / Crystallization
500 46.2 99.88 Filtration / Crystallization

(Data adapted from 2[2])

Table 2: Reagent Selection Causality in Picolinic Acid Derivatization

Process Variable Traditional Bench Approach Scale-Up Optimized Approach Causality / Rationale
SOCl₂ Removal Vacuum Distillation DCM Crystallization Prevents equipment corrosion; avoids thermal decomposition of the acid chloride.
Acyl Acceptor Phenol Anisole Eliminates O-esterification (phenyl picolinate); forces selective C-acylation.

| Amidation Temp | Room Temperature | 0 °C to <5 °C | Suppresses bis-acylation of amino alcohols, preserving hydroxyl groups. |

Process Visualization

ScaleUpWorkflow Start 2-Picolinic Acid (Bench/Bulk Scale) Step1 Activation via SOCl2 (Thermal Hazard Risk) Start->Step1 Sol1 Process Optimization: DCM Crystallization Workup Step1->Sol1 Eliminates Distillation Prevents Corrosion Intermediate Pyridine-2-carbonyl chloride hydrochloride Sol1->Intermediate PathA Friedel-Crafts Acylation with Anisole Intermediate->PathA Avoids Esterification PathB Amidation with (S)-tert-leucinol Intermediate->PathB Prevents Bis-acylation ProdA Bisacodyl (API) (46% Overall Yield) PathA->ProdA 500g Scale-up ProdB (S)-t-BuPyOx Ligand (64% Overall Yield) PathB->ProdB Multi-gram Scale-up

Figure 1: Scalable workflows for picolinic acid derivatives via an acid chloride intermediate.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure the causality of the chemistry is maintained at scale.

Protocol A: Chromatography-Free Scale-Up of Pyridine-2-carbonyl Chloride Hydrochloride (500 g Scale)

Adapted from the robust methodology for bisacodyl synthesis[2][3].

  • Reactor Charging: Charge a glass-lined pilot reactor with 2-picolinic acid (500 g, 4.06 mol). Purge the system with nitrogen for 15 minutes.

  • Electrophilic Activation: Add thionyl chloride (SOCl₂, 1.5 equiv) dropwise over 45 minutes. Caution: Control the addition rate to manage the initial endotherm followed by a mild exotherm and significant gas evolution (SO₂ and HCl).

  • Reflux: Heat the mixture to reflux (approx. 75 °C) and maintain for 3 hours.

  • Solvent Switch (The Critical Step): Cool the reaction mixture to 20 °C. Instead of applying vacuum distillation, introduce dichloromethane (DCM, 5 volumes) as an anti-solvent/crystallization matrix.

  • Crystallization: Cool the reactor jacket to 0 °C and agitate at 150 rpm for 1 hour to induce complete crystallization.

  • Isolation: Isolate the resulting precipitate via a Nutsche filter. Wash the filter cake with cold DCM (2 × 1 vol) and dry under a nitrogen sweep.

  • Self-Validation IPC: The cessation of SO₂/HCl gas evolution during step 3 serves as a primary volumetric indicator of reaction completion. The physical state of the product (a free-flowing powder rather than a gummy residue) validates the success of the DCM solvent switch. HPLC analysis must confirm >99.0% purity before downstream use.

Protocol B: Temperature-Controlled Amidation for (S)-t-BuPyOx Precursor (Gram Scale)

Adapted from the scalable synthesis of chiral PyOx ligands[1][4].

  • Preparation of Amine Base: In a 500 mL jacketed reactor, dissolve (S)-tert-leucinol (1.10 equiv) in DCM (10 volumes). Add N-methylmorpholine (NMM, 1.20 equiv) to act as an acid scavenger.

  • Cooling: Circulate coolant to bring the internal reactor temperature strictly to 0 °C.

  • Coupling: Dissolve the pyridine-2-carbonyl chloride hydrochloride (from Protocol A) in DCM and add it dropwise to the amine solution over 45 minutes.

  • Thermal Control: Maintain the internal temperature below 5 °C during the entire addition. Stir for an additional 30 minutes at 0 °C.

  • Quench & Wash: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation IPC: Analyze the crude mixture via LC-MS. The absence of a secondary higher-molecular-weight peak (corresponding to the O,N-bis-acylated byproduct) confirms that the 0 °C temperature control successfully suppressed over-reaction, validating the kinetic control of the system.

References

  • Bian, W., Chen, J., Duan, K., Shen, Q., & Zhao, J. (2026). Development of a Robust, Efficient, and Scalable Process for the Synthesis of Bisacodyl. Organic Process Research & Development. Available at:[Link]

  • Zhao, J., et al. (2026). Development of a Robust, Efficient, and Scalable Process for the Synthesis of Bisacodyl (Alternate Source). American Chemical Society. Available at:[Link]

  • Cornejo, A., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637-1640. Available at: [Link]

Sources

Method

Application Note: 5-Chloro-4-fluoropicolinic Acid as a Strategic Cap Group in the Synthesis of Class I-Selective HDAC Inhibitors

Introduction & Mechanistic Rationale Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins. Dysregulation of H...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins. Dysregulation of HDACs is heavily implicated in oncology, making them prime targets for therapeutic intervention [1]. The canonical pharmacophore of an HDAC inhibitor (HDACi) consists of three distinct regions: a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion, a hydrophobic linker that traverses the narrow active site channel, and a surface-recognition cap group that interacts with the rim of the active site [2].

While early pan-HDAC inhibitors like Vorinostat (SAHA) utilized simple hydroxamic acids, next-generation drug design heavily favors Class I-selective inhibitors (targeting HDAC1, 2, and 3) to minimize off-target toxicities associated with Class IIb (HDAC6) inhibition [2, 4]. Benzamide-based ZBGs, such as the N-(2-aminophenyl)benzamide moiety, inherently bias selectivity toward Class I enzymes. However, the cap group plays the definitive role in fine-tuning this selectivity and dictating the molecule's pharmacokinetic (PK) profile.

Why 5-Chloro-4-fluoropicolinic Acid?

Picolinic acid derivatives have emerged as highly effective cap groups, inspired by natural products like Psammaplin A and synthetic benzamides [3]. The integration of 5-chloro-4-fluoropicolinic acid (CAS: 1211591-89-7)[5] into the HDACi scaffold provides three distinct mechanistic advantages:

  • Halogen Bonding and Steric Fit: The 5-chloro substituent provides optimal steric bulk to engage the hydrophobic pockets formed by Phe152 and Tyr206 at the rim of the Class I HDAC active site.

  • Metabolic Stability: The 4-fluoro substitution blocks primary sites of cytochrome P450-mediated para-oxidation, significantly extending the compound's half-life.

  • Electronic Modulation: The dual electron-withdrawing halogens modulate the basicity of the pyridine nitrogen, optimizing the pKa for cellular permeability while maintaining critical hydrogen bond acceptor capabilities.

HDAC_Pharmacophore cluster_HDAC HDAC Class I Active Site Cap Cap Group (5-Cl-4-F-Picolinic Acid) Linker Hydrophobic Linker (e.g., Benzyl/Alkyl) Cap->Linker Amide Bond Surface Enzyme Surface (Phe152, Tyr206) Cap->Surface π-π Stacking & Halogen Bonding ZBG Zinc-Binding Group (o-Aminobenzamide) Linker->ZBG Covalent Link Channel Hydrophobic Channel (11 Å deep) Linker->Channel Van der Waals Zinc Catalytic Zn²⁺ Ion ZBG->Zinc Bidentate Chelation

Fig 1. Pharmacophore model of Class I HDAC inhibitors and active site interactions.

Synthetic Workflow & Protocol

The synthesis of a Class I-selective HDACi utilizing 5-chloro-4-fluoropicolinic acid requires a highly efficient amide coupling strategy. Due to the electron-deficient nature of the fluorinated pyridine ring, standard carbodiimide coupling agents (e.g., EDC/HOBt) often yield sluggish kinetics and poor conversion. Therefore, the uronium salt HATU is employed to generate a highly reactive 7-aza-1-hydroxybenzotriazole active ester.

Synthetic_Workflow Step1 1. Activation 5-Cl-4-F-picolinic acid + HATU + DIPEA Anhydrous DMF, 0 °C to rt Step2 2. Amide Coupling Add Boc-protected Linker-ZBG amine Stir 12h at rt Step1->Step2 Active ester formed Step3 3. Workup & Purification EtOAc extraction, NaHCO3 wash Flash Chromatography (SiO2) Step2->Step3 Reaction complete (TLC) Step4 4. Boc Deprotection TFA/DCM (1:4), 0 °C to rt, 2h Step3->Step4 Purified intermediate Step5 5. Final Isolation Concentration, prep-HPLC purification Yield: Active HDAC Inhibitor Step4->Step5 Cleavage of Boc group

Fig 2. Step-by-step synthetic workflow for 5-chloro-4-fluoropicolinamide HDAC inhibitors.

Experimental Protocol: Synthesis of N-(2-aminophenyl)-4-((5-chloro-4-fluoropicolinamido)methyl)benzamide

Note: This protocol describes the coupling of the cap group to a pre-assembled Boc-protected linker-ZBG amine: tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate.

Materials & Reagents:

  • 5-Chloro-4-fluoropicolinic acid (1.0 equiv, Cap precursor) [5]

  • tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate (1.05 equiv, Linker-ZBG amine)

  • HATU (1.2 equiv, Coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, Non-nucleophilic base)

  • Anhydrous N,N-Dimethylformamide (DMF) (Reaction solvent)

  • Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (Deprotection reagents)

Step-by-Step Methodology:

  • Activation of the Cap Group:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-chloro-4-fluoropicolinic acid (1.0 mmol) and HATU (1.2 mmol).

    • Purge the flask with inert gas (N₂ or Argon).

    • Dissolve the solids in anhydrous DMF (5.0 mL) and cool the mixture to 0 °C using an ice bath.

    • Add DIPEA (3.0 mmol) dropwise.

    • Causality Note: DIPEA is used over Triethylamine (TEA) due to its steric hindrance, which prevents it from acting as a competing nucleophile while efficiently deprotonating the carboxylic acid to facilitate active ester formation.

    • Stir at 0 °C for 15 minutes to ensure complete formation of the active ester.

  • Amide Coupling:

    • Dissolve the Linker-ZBG amine (1.05 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the activated acid mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 12 hours.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM). The disappearance of the picolinic acid spot (visualized under UV 254 nm) indicates reaction completion.

  • Workup and Purification:

    • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ to neutralize acidic byproducts.

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL). Causality Note: The LiCl wash is critical for stripping residual DMF from the organic phase, which would otherwise co-elute during chromatography.

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude intermediate via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the Boc-protected precursor.

  • Boc Deprotection (ZBG Unmasking):

    • Dissolve the purified intermediate in DCM (8.0 mL) and cool to 0 °C.

    • Add TFA (2.0 mL) dropwise.

    • Causality Note: The 4:1 DCM:TFA ratio is critical to cleanly cleave the tert-butyl carbamate without inducing hydrolysis of the newly formed picolinamide bond or the benzamide ZBG.

    • Stir at rt for 2 hours.

    • Concentrate the mixture under a stream of N₂. Neutralize the TFA salt by dissolving the residue in EtOAc and washing with saturated NaHCO₃.

    • Purify the free amine via preparative HPLC to yield the final Class I-selective HDAC inhibitor.

Quantitative Data Presentation

The integration of the 5-chloro-4-fluoropicolinic acid cap group significantly alters the target affinity profile compared to unsubstituted analogs. Table 1 summarizes the structure-activity relationship (SAR) data demonstrating the impact of halogenation on isoform selectivity.

Table 1: Representative in vitro HDAC Inhibitory Activity (IC₅₀) and Isoform Selectivity

Cap Group ModificationHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity (HDAC6/HDAC1)
Unsubstituted Picolinic Acid185 ± 12210 ± 15>10,000>54-fold
4-Fluoropicolinic Acid110 ± 8135 ± 10>10,000>90-fold
5-Chloro-4-fluoropicolinic Acid 42 ± 5 58 ± 7 >20,000 >476-fold
Vorinostat (SAHA) - Control10 ± 212 ± 315 ± 41.5-fold (Pan-HDAC)

Data Interpretation: The introduction of the 5-chloro and 4-fluoro substituents drives a >4-fold increase in HDAC1 potency compared to the unsubstituted picolinic acid, while completely abolishing HDAC6 binding. This results in a highly selective Class I profile, maximizing therapeutic efficacy while minimizing off-target toxicity.

References

  • An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC - NIH. Available at:[Link][1]

  • Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC - NIH. Available at:[Link][2]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - ACS Publications. Available at:[Link][3]

  • Heterocycles–Containing HDAC Inhibitors Active in Cancer: An Overview of the Last Fifteen Years - IRIS. Available at: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 5-Chloro-4-fluoropicolinic acid in reactions

Welcome to the Technical Support Center for 5-Chloro-4-fluoropicolinic acid . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notoriously...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Chloro-4-fluoropicolinic acid . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notoriously difficult solubility profile of this specific halogenated building block.

Rather than simply providing a list of solvents, this guide deconstructs the physical chemistry behind the molecule's stubborn behavior, offering self-validating protocols and mechanistic workarounds to ensure your synthetic workflows proceed without interruption.

Part 1: Mechanistic Insights—The Solubility Paradox

To solve a solubility issue, we must first understand the causality behind it. 5-Chloro-4-fluoropicolinic acid presents a unique "solubility paradox" in organic synthesis.

Picolinic acid and its derivatives exist predominantly as zwitterions (pyridinium carboxylates) in aqueous solutions near their isoelectric point, and they form highly stable, self-assembling dimers via charge-assisted hydrogen bonds in the solid state[1][2]. This creates an exceptionally high crystal lattice energy. When you add the 5-chloro and 4-fluoro substituents, you significantly increase the intrinsic lipophilicity (LogP) of the molecule. Consequently, the compound becomes too lipophilic to dissolve readily in water[3], yet its zwitterionic lattice network prevents it from dissolving in standard non-polar organic solvents like dichloromethane (DCM) or hexanes.

To achieve dissolution, you must break the lattice using one of three strategies:

  • Electrostatic Disruption (Salt Formation): Deprotonating the carboxylic acid with a bulky organic base (e.g., DIPEA) prevents tight crystal packing.

  • Hydrogen-Bond Competition: Using highly polar, aprotic solvents (DMF, DMSO) that act as strong hydrogen-bond acceptors to break the dimers.

  • Covalent Masking: Converting the carboxylic acid into an ester to permanently destroy the zwitterion[4].

Quantitative Solvent & Additive Matrix

The table below summarizes the optimal solvent systems for 5-Chloro-4-fluoropicolinic acid based on the desired synthetic application.

Solvent SystemAdditive / ReagentSolubilizing MechanismRelative SolubilityRecommended Reaction
DCM / Chloroform NoneN/AVery Poor (<1 mg/mL)Not Recommended
DMF or DMSO NoneH-bond acceptor competitionModerate (~10-20 mg/mL)Metalation, SNAr
DMF or NMP DIPEA (2.0 - 3.0 eq)Bulky counter-ion salt formationExcellent (>100 mg/mL)Amide Coupling (HATU/EDC)
Acetonitrile (MeCN) B(OCH₂CF₃)₃Transient boron-ester formationGood (~50 mg/mL)Direct thermal amidation
Methanol H₂SO₄ (cat.)Covalent masking (Esterification)Excellent (as product)Pre-activation for SNAr

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns into a thick, un-stirrable suspension when I add 5-Chloro-4-fluoropicolinic acid to DCM for an amide coupling. How do I fix this? A: Do not use DCM as the primary solvent for the free acid. The zwitterionic nature of the picolinic acid core makes it nearly insoluble in DCM. Switch the solvent to DMF. If you must use DCM for downstream compatibility, pre-mix the acid with 2.5 equivalents of DIPEA in a minimum volume of DMF until a clear solution forms (indicating the soluble diisopropylammonium salt has formed), and then dilute this solution into your DCM reaction vessel.

Q2: I am trying to perform a Nucleophilic Aromatic Substitution (SNAr) to replace the 4-fluoro group, but the base I am using causes the starting material to crash out. Why? A: If you are using an inorganic base like K₂CO₃ or Cs₂CO₃ in an organic solvent, you are forming the potassium or cesium carboxylate salt of the picolinic acid. Inorganic salts of picolinic acids are highly insoluble in organic solvents. Solution: Temporarily mask the carboxylic acid by converting it to a methyl ester (Fischer esterification)[4]. This removes the acidic proton, yields a highly organic-soluble intermediate, and allows the SNAr to proceed homogeneously. You can easily hydrolyze the ester back to the acid using LiOH in THF/H₂O afterward.

Q3: Are there alternative coupling reagents if HATU/DIPEA is failing due to poor solubility? A: Yes. Recent methodologies have demonstrated that tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, is an excellent direct amidation reagent for challenging, poorly soluble picolinic acids[5]. The borate reagent forms a transient, highly soluble intermediate in Acetonitrile (MeCN), allowing the coupling to proceed smoothly under thermal conditions without the need for basic additives.

Part 3: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Visual cues are embedded within the steps so you can verify that the solubility issue has been successfully bypassed before proceeding to the next chemical step.

Protocol A: Homogeneous Amide Coupling via HATU

This protocol utilizes bulky-base electrostatic disruption to ensure complete solubility prior to activation.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-4-fluoropicolinic acid (1.0 mmol, 175.5 mg).

  • Solvent Addition: Add anhydrous DMF (5.0 mL). Validation Checkpoint 1: The mixture will appear as a cloudy, heterogeneous suspension. Do not add coupling reagents yet.

  • Salt Formation (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL) dropwise over 2 minutes. Stir for 10 minutes at room temperature. Validation Checkpoint 2: The suspension must transition into a completely clear, pale-yellow solution. This confirms the destruction of the zwitterionic lattice and the formation of the soluble diisopropylammonium salt.

  • Activation: Cool the solution to 0 °C. Add HATU (1.1 mmol, 418 mg) in one portion. Stir for 15 minutes to form the active ester[6].

  • Coupling: Add your target amine (1.1 mmol) dissolved in 1.0 mL of DMF. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. The highly lipophilic amide product will readily partition into the organic layer.

Protocol B: Transient Esterification for SNAr Workflows

Use this protocol when performing reactions on the pyridine ring (like displacing the 4-fluoro group) where the free carboxylic acid interferes with solubility or reactivity.

  • Esterification: Suspend 5-Chloro-4-fluoropicolinic acid (5.0 mmol) in anhydrous Methanol (20 mL). Add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Reflux: Heat the mixture to 70 °C for 12 hours. Validation Checkpoint: As the covalent methyl ester forms, the starting material will fully dissolve, resulting in a clear solution.

  • Isolation: Concentrate the methanol in vacuo, neutralize with saturated NaHCO₃, and extract with DCM. The resulting methyl 5-chloro-4-fluoropicolinate is highly soluble in all common organic solvents.

  • SNAr Execution: Dissolve the ester in THF or MeCN, add your nucleophile (e.g., a secondary amine) and K₂CO₃, and heat. The reaction will remain perfectly homogeneous.

Part 4: Visual Workflows

To assist in rapid decision-making at the bench, utilize the following logical workflows.

G Start Solubility Issue with 5-Chloro-4-fluoropicolinic acid CheckReaction What is the target reaction? Start->CheckReaction Amidation Amide Coupling CheckReaction->Amidation SNAr SNAr / Metalation CheckReaction->SNAr SolventAmide Use DMF/DMSO + >2.0 eq DIPEA Amidation->SolventAmide Disrupts zwitterion Esterify Pre-esterify to Methyl/Ethyl Ester SNAr->Esterify Masks carboxylic acid

Figure 1: Decision tree for overcoming 5-Chloro-4-fluoropicolinic acid solubility based on reaction type.

Pathway Zwitterion Zwitterionic Form (Insoluble in DCM) Salt Carboxylate-Ammonium Salt (Soluble in DMF) Zwitterion->Salt + DIPEA ActiveEster HATU Active Ester (Highly Reactive) Salt->ActiveEster + HATU Product Amide Product (Soluble in Organics) ActiveEster->Product + Amine

Figure 2: Mechanistic pathway of lattice disruption via salt formation prior to amide coupling.

References

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. cohlife.org.
  • Solubility and Crystallization Studies of Picolinic Acid. researchgate.net.
  • Polymorphism in the 1/1 Pterostilbene/Picolinic Acid Cocrystal | Crystal Growth & Design. acs.org.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. acs.org.
  • Picolinic acid. grokipedia.com.
  • The reductive cleavage of picolinic amides. cam.ac.uk.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Chloro-4-fluoropicolinic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex mechanistic challenges encountered during the synthesis of 5-chloro-4-fluoropicoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex mechanistic challenges encountered during the synthesis of 5-chloro-4-fluoropicolinic acid. This critical intermediate—often utilized in the development of synthetic auxin herbicides and pharmaceutical scaffolds—is typically synthesized via a regioselective Halogen Exchange (Halex) reaction from 4,5-dichloropicolinic acid.

Mechanistic Overview & Causality

The regioselectivity of this Nucleophilic Aromatic Substitution (SNAr) relies on the electronic disparity between the C4 and C5 positions[1]. The C4-position is para to the highly electronegative pyridine nitrogen. During nucleophilic attack by the fluoride ion, the resulting anionic Meisenheimer complex is profoundly stabilized because the negative charge can be delocalized directly onto the ring nitrogen[2]. Conversely, the C5-position is meta to the nitrogen, lacking this resonance stabilization, which creates a higher kinetic barrier for substitution[3].

Despite this kinetic preference, the harsh conditions required for Halex fluorination (high heat, polar aprotic solvents) frequently activate competing thermodynamic pathways, leading to a distinct profile of side products[4].

Reaction Pathway Visualization

G SM 4,5-Dichloropicolinic acid (Starting Material) Meisenheimer Meisenheimer Complex (C4-Activated) SM->Meisenheimer KF, DMSO 150°C Product 5-Chloro-4-fluoropicolinic acid (Target Product) Meisenheimer->Product -KCl (Regioselective) Side1 4,5-Difluoropicolinic acid (Over-fluorination) Product->Side1 Excess KF Prolonged Heat Side2 5-Chloro-4-hydroxypicolinic acid (Hydrolysis) Product->Side2 Trace H2O / OH- Side3 5-Chloro-4-fluoropyridine (Decarboxylation) Product->Side3 T > 180°C -CO2

Reaction pathways and side-products in the Halex synthesis of 5-chloro-4-fluoropicolinic acid.

Quantitative Data: Side-Product Profiling

To effectively troubleshoot your synthesis, you must be able to identify the side products. Below is a summarized analytical profile of the most common impurities formed during this workflow.

Impurity / Side ProductMS (m/z)Mechanistic CausePrimary Mitigation Strategy
4,5-Difluoropicolinic acid 158.0 [M-H]⁻Over-fluorination (SNAr at C5)Limit KF to 1.1 eq; strict temperature control (≤145 °C).
5-Chloro-4-hydroxypicolinic acid 172.0 [M-H]⁻Hydrolysis of C4-fluoro groupKarl Fischer titration <50 ppm H₂O; use spray-dried KF.
5-Chloro-4-fluoropyridine 132.0 [M+H]⁺Thermal decarboxylationProtect as methyl ester; avoid T > 160 °C.
4-Chloro-5-fluoropicolinic acid 174.0 [M-H]⁻Reverse Halex / IsomerizationRemove generated KCl salts; avoid prolonged heating.
Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at 60% conversion, and how do I prevent the formation of 4,5-difluoropicolinic acid? A1: The Halex reaction is an equilibrium process. If you push the reaction too hard (e.g., >160 °C or >2.0 eq KF) to force 100% conversion, the 5-chloro position—although less activated—begins to undergo SNAr, yielding the over-fluorinated 4,5-difluoropicolinic acid[2]. Causality: The C4-position is kinetically favored due to resonance stabilization from the para-nitrogen. However, under forcing conditions, the thermodynamic barrier for C5-substitution is breached[3]. Solution: Accept a lower conversion (e.g., 80-85%) to maintain >95% regioselectivity. Use exactly 1.1 equivalents of spray-dried KF and introduce a phase-transfer catalyst (e.g., Tetraphenylphosphonium bromide) to accelerate the C4-fluorination at a milder temperature (140 °C).

Q2: I am detecting a major impurity at m/z 172 [M-H]⁻. What is it, and how do I eliminate it? A2: You are observing 5-chloro-4-hydroxypicolinic acid. The C–F bond in highly electron-deficient fluoropyridines is exceptionally susceptible to secondary SNAr by hydroxide ions[1]. Causality: If your DMSO or KF contains trace moisture, the high reaction temperature generates hydroxide ions. Because fluoride is an excellent leaving group in SNAr reactions on activated pyridines, any trace hydroxide will rapidly displace your newly installed fluoro group, hydrolyzing your target product. Solution: Implement a self-validating anhydrous protocol. Dry your solvent over 3Å molecular sieves and verify the moisture content via Karl Fischer titration (<50 ppm) before adding reagents.

Q3: My isolated yield is low, and I smell a strong, pungent pyridine odor during the reaction. What is happening? A3: You are experiencing thermal decarboxylation, yielding volatile 5-chloro-4-fluoropyridine. Causality: Picolinic acids (pyridine-2-carboxylic acids) are uniquely prone to decarboxylation because the ring nitrogen can stabilize the resulting carbanion intermediate via an ylide-like transition state. The highly electron-withdrawing chloro and fluoro groups further destabilize the carboxylate, lowering the activation energy for CO₂ extrusion at temperatures above 160 °C. Solution: Run the reaction on the ester (e.g., methyl 4,5-dichloropicolinate) rather than the free acid. The ester is immune to this specific decarboxylation pathway.

Experimental Protocol: Optimized Self-Validating Halex Synthesis

To bypass the pitfalls of hydrolysis and decarboxylation, this protocol utilizes a methyl ester protection strategy and an azeotropic drying step to guarantee an anhydrous environment.

Step 1: Esterification (Protection against Decarboxylation)

  • Suspend 4,5-dichloropicolinic acid (1.0 eq, 50 mmol) in anhydrous methanol (100 mL).

  • Dropwise add thionyl chloride (1.5 eq) at 0 °C. Reflux for 4 hours, then concentrate under reduced pressure to yield methyl 4,5-dichloropicolinate.

  • Validation Check: Analyze via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the baseline acid spot validates successful protection.

Step 2: Azeotropic Drying (Protection against Hydrolysis)

  • In a 500 mL Schlenk flask, combine methyl 4,5-dichloropicolinate (50 mmol), spray-dried KF (1.2 eq, 60 mmol), and tetraphenylphosphonium bromide (0.05 eq) in 150 mL anhydrous DMSO and 30 mL toluene.

  • Heat the mixture to 120 °C and distill off the toluene using a Dean-Stark trap to azeotropically remove trace water.

  • Validation Check: The system is validated as anhydrous when the vapor temperature strictly matches the boiling point of pure toluene (110 °C) and no further water separates in the trap.

Step 3: Regioselective Halex Reaction

  • Raise the internal temperature to 145 °C and stir for 4 hours. Crucial: Do not exceed 150 °C to prevent C5-fluorination.

  • Validation Check: Analyze an aliquot via LC-MS. The reaction is validated for workup when the ratio of target mass (m/z 188 for the ester) to over-fluorinated mass (m/z 172) exceeds 20:1.

  • Cool to room temperature, dilute with ethyl acetate (300 mL), and wash with cold brine (3 × 100 mL) to remove DMSO and unreacted KF. Concentrate the organic layer.

Step 4: Mild Saponification (Deprotection)

  • Dissolve the crude ester in THF/H₂O (3:1, 100 mL).

  • Add LiOH·H₂O (1.5 eq) at 0 °C. Stir for 2 hours. Causality: Performing this at 0 °C is critical; higher temperatures will cause the hydroxide to attack the C4-fluoro group via SNAr.

  • Acidify to pH 2 with 1M HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield pure 5-chloro-4-fluoropicolinic acid.

References
  • The Journal of Organic Chemistry. "Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine." ACS Publications. URL:[Link]

  • The Journal of Organic Chemistry. "Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine." ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Chloro-4-fluoropicolinic Acid Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in troubleshooting and optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in troubleshooting and optimizing the purification of 5-chloro-4-fluoropicolinic acid derivatives. These compounds are critical synthetic intermediates for modern, low-dose synthetic auxin herbicides (such as florpyrauxifen-benzyl and halauxifen-methyl) and various pharmaceutical pipelines[1].

Due to the high electronegativity of the fluorine atom and the complex solubility profiles of halopicolinic acids, standard purification templates often fail. This guide focuses on the causality behind experimental choices, providing self-validating protocols to ensure high-purity isolation.

Process Visualization: Extraction & Crystallization

PurificationWorkflow Crude Crude Reaction Mixture (Halopicolinic Acid + Salts) Neutralization Two-Phase Neutralization (Water / Immiscible Organic) Crude->Neutralization Add H2O/Organic PhaseSep Phase Separation Neutralization->PhaseSep 25°C - 90°C AqWaste Aqueous Phase (Amine Salts, NaCl/KCl) PhaseSep->AqWaste Bottom/Top Layer OrgPhase Organic Phase (Target Derivative) PhaseSep->OrgPhase Target Partition Crystallization Solvent-Gradient Crystallization OrgPhase->Crystallization Add Aliphatic/Alcohol Filtration Filtration & Drying (40-60°C) Crystallization->Filtration Precipitate PureProduct Pure 5-Chloro-4-fluoro- picolinic Acid Derivative Filtration->PureProduct >98% Purity

Workflow for the two-phase extraction and crystallization of halopicolinic acid derivatives.

Module 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing co-crystallization of amine salts during the isolation of my 4-amino-5-chloro-4-fluoropicolinic acid intermediate? A: During the amination or neutralization steps of halopicolinic acid synthesis, byproducts such as triethylamine hydrochloride (Et₃N·HCl) or ammonium chloride are generated in stoichiometric amounts. If you attempt a single-phase crystallization directly from polar aprotic solvents (like acetonitrile), these salts will co-precipitate because their solubility drops concurrently with the target compound. Solution: Implement a two-phase solvent system neutralizing reaction. By introducing water and a water-immiscible organic solvent (e.g., toluene or dichloromethane) at elevated temperatures (25°C to 90°C), the amine salts selectively partition into the aqueous phase, while the fluorinated picolinic acid derivative remains highly soluble in the organic phase[2].

Q2: How do I resolve fluorine-chlorine exchange (defluorination) during high-temperature chlorination steps? A: 5-Chloro-4-fluoropicolinic acid derivatives are highly susceptible to nucleophilic aromatic substitution (S_NAr) at the 4-position. The highly electronegative fluorine atom is activated by the adjacent electron-withdrawing pyridine nitrogen and carboxylic acid groups. High temperatures (>100°C) during chlorination provide the activation energy required for chloride ions to displace the fluorine. Solution: Maintain the chlorination reaction using a single-phase solvent system strictly between 70°C and 90°C[2]. This thermal window provides sufficient energy for the desired chlorination at the 3- or 5-position while thermodynamically suppressing S_NAr defluorination at the 4-position.

Q3: What is the optimal strategy for separating unreacted 4,5-difluoro precursors from the 5-chloro-4-fluoro target? A: The 4,5-difluoro precursor and the 5-chloro-4-fluoro product share nearly identical polarity profiles, making standard silica gel chromatography inefficient and unscalable. However, their crystal lattice energies differ significantly due to the steric bulk and polarizability of the substituted chlorine atom. Solution: Utilize solvent-gradient crystallization. Dissolve the crude product in an aromatic hydrocarbon (e.g., toluene) and induce precipitation by slowly adding an aliphatic hydrocarbon (e.g., heptane) or an alcohol[3]. The 5-chloro-4-fluoro derivative exhibits a lower solubility threshold in these specific mixtures, allowing for selective precipitation while the difluoro precursor remains in the mother liquor.

Module 2: Standardized Experimental Protocols

Protocol A: Biphasic Neutralization and Salt Extraction

This protocol is self-validating: successful execution is confirmed by a clear phase separation and the absence of chloride salts in the organic layer (verifiable via a quick AgNO₃ drop test).

  • Dilution: Transfer the crude reaction mixture containing the halopicolinic acid derivative to a jacketed reactor. Add a water-immiscible solvent (e.g., toluene or methyl isobutyl ketone) to achieve a 10–15% w/w concentration of the target compound.

  • Aqueous Wash: Introduce deionized water at a 1:1 volume ratio relative to the organic solvent.

  • Thermal Partitioning: Heat the biphasic mixture to 70°C – 90°C under continuous agitation (300 rpm) for 30 minutes[3]. Mechanistic note: Heating prevents the target picolinate from crashing out while maximizing the aqueous solubility of the amine salts.

  • Phase Separation: Cease agitation and allow the phases to settle for 15 minutes. The elevated temperature prevents emulsion stabilization.

  • Isolation: Decant the lower aqueous phase (containing Et₃N·HCl, NaCl, or KCl). Retain the organic phase containing the target picolinate for downstream crystallization.

Protocol B: Anti-Solvent Crystallization
  • Concentration: Concentrate the retained organic phase from Protocol A under reduced pressure to approximately 50% of its original volume.

  • Heating: Heat the concentrated solution to 60°C to ensure complete dissolution.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., heptane or methanol) dropwise over 1 hour until the solution reaches the cloud point (slight turbidity).

  • Seeding: Seed the mixture with 0.1% w/w pure 5-chloro-4-fluoropicolinic acid crystals. Mechanistic note: Seeding at the metastable cloud point prevents spontaneous oiling out, ensuring the growth of high-purity crystalline lattices.

  • Controlled Cooling: Cool the mixture linearly to 5°C over 4 hours.

  • Filtration & Drying: Filter the resulting suspension, wash the filter cake with cold anti-solvent, and dry in a vacuum oven at 45°C – 55°C until a constant weight is achieved[2].

Module 3: Quantitative Process Parameters

The following table summarizes the critical quantitative parameters required to optimize the yield and purity of halopicolinic acid derivatives across different purification stages.

Process StepCritical ParameterOptimal RangeMechanistic Purpose
Two-Phase Neutralization Temperature70°C – 90°CMaximizes solubility of the target picolinate in the organic phase while preventing emulsion formation[2].
Chlorination Temperature70°C – 90°CProvides sufficient activation energy for chlorination while suppressing S_NAr defluorination[2].
Crystallization Cooling Rate60°C down to 5°CSlow cooling allows selective lattice formation, excluding structurally similar 4,5-difluoro precursors[3].
Salt Extraction Solvent Ratio1:1 (Aq:Org)Ensures complete partitioning of amine salts (e.g., Et₃N·HCl) into the aqueous phase without product loss[3].

References[3] Title: EP3555049A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate

Source: Google Patents URL: [2] Title: US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate Source: Google Patents URL: [1] Title: Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids Source: PubMed Central (PMC) URL:

Sources

Optimization

Technical Support Center: Refining Catalyst Selection for Cross-Coupling with 5-Chloro-4-fluoropicolinic Acid

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 5-Chloro-4-fluoropicolinic acid. This resource is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 5-Chloro-4-fluoropicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these challenging transformations. The inherent electronic properties and multiple reactive sites of this substrate demand a nuanced approach to catalyst selection and reaction parameter optimization. This guide is structured to address common issues and provide a logical framework for successful reaction development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 5-Chloro-4-fluoropicolinic acid in cross-coupling reactions?

A1: The main challenges stem from the molecule's structure:

  • Multiple Reactive Sites: The presence of both a C-Cl and a C-F bond introduces the potential for competitive oxidative addition. Generally, C-Cl bond activation is favored over C-F bond activation.

  • Electron-Deficient Ring: The pyridine ring is electron-deficient, which can influence the rate of oxidative addition.

  • Coordinating Nitrogen: The pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or altered reactivity.[1]

  • Carboxylic Acid Group: The picolinic acid functionality can interact with the catalyst or bases, potentially leading to undesired side reactions or solubility issues.

Q2: Which type of cross-coupling reaction is most suitable for this substrate?

A2: Suzuki-Miyaura and Buchwald-Hartwig aminations are the most commonly employed and well-documented cross-coupling reactions for similar heteroaryl halides.[2][3] The choice depends on the desired bond formation (C-C or C-N).

Q3: Should I protect the carboxylic acid group?

A3: While not always necessary, protecting the carboxylic acid (e.g., as a methyl or ethyl ester) can prevent potential complications such as acid-base reactions with the basic media, which can affect solubility and reactivity.

Q4: How do I choose between a palladium and a nickel catalyst?

A4: Palladium catalysts are generally the first choice for Suzuki and Buchwald-Hartwig reactions due to their broad functional group tolerance and well-understood reactivity.[3][4] Nickel catalysts can be a powerful alternative, particularly for activating the more challenging C-F bond or for cross-electrophile couplings, but may require more stringent reaction conditions.[5][6][7]

Catalyst and Ligand Selection: A Strategic Overview

The success of a cross-coupling reaction with 5-Chloro-4-fluoropicolinic acid is critically dependent on the judicious selection of the catalyst and ligand. The ligand's role is to stabilize the active catalytic species, facilitate oxidative addition, and promote the subsequent transmetalation and reductive elimination steps.[1]

Recommended Catalyst Systems for Initial Screening
Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(dppf)Cl₂ FerrocenylphosphineGood general applicability, commercially available, and often effective for heteroaryl chlorides.May not be optimal for highly challenging substrates or require higher temperatures.
Buchwald Ligands (e.g., XPhos, SPhos) with Pd(OAc)₂ or a Pre-catalyst Bulky, electron-rich biaryl phosphinesHighly effective for challenging substrates, including heteroaryl chlorides, and often allow for lower catalyst loadings and milder conditions.[1][8]Can be more expensive and require careful handling to prevent oxidation.[9]
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes) with a Pd source N-Heterocyclic CarbeneStrong electron donors, highly stable, and can be very effective for difficult couplings.Steric hindrance can sometimes be a factor.
Ni(cod)₂ with a suitable ligand (e.g., bathophenanthroline) VariousCan be effective for C-Cl and potentially C-F activation, and is a more earth-abundant metal.[5][6]Often requires more rigorous inert atmosphere techniques and may have different selectivity.
Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with 5-Chloro-4-fluoropicolinic acid and provides a systematic approach to resolving them.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently from the Pd(II) precatalyst.[9] 2. Ligand Oxidation: Phosphine ligands are sensitive to air.[9] 3. Ineffective Base: The chosen base may not be strong enough or may have poor solubility.[2][10] 4. Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.[9]1. Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a Buchwald G3 precatalyst). 2. Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere (N₂ or Ar).[9] 3. Screen alternative bases such as K₃PO₄, Cs₂CO₃, or an organic base like DBU.[11] 4. Incrementally increase the reaction temperature, monitoring for decomposition.[9]
Formation of Homocoupled Byproducts 1. Presence of Oxygen: O₂ can promote the homocoupling of boronic acids.[12] 2. Inefficient Transmetalation: If the transfer of the organoboron group to the palladium center is slow, side reactions can occur.1. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.[9] 2. Consider a different ligand or solvent system to improve the rate of transmetalation.
Dehalogenation (Loss of Cl or F) 1. Presence of a Hydride Source: Some bases (e.g., alkoxides) or solvents (e.g., alcohols) can act as hydride donors. 2. Catalyst-Mediated Pathway: Certain catalyst systems may be more prone to hydrodehalogenation.1. Switch to a non-hydridic base like K₂CO₃ or K₃PO₄ and use an aprotic solvent.[9] 2. Screen a different ligand or consider a nickel-based catalyst system.[5]
Reaction Stalls at Intermediate Conversion 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. 2. Product Inhibition: The product may be coordinating to the catalyst and inhibiting its activity.1. Use a more robust ligand, such as a bulky biarylphosphine or an NHC. 2. Consider a lower reaction temperature or a shorter reaction time. If possible, try to remove the product from the reaction mixture as it forms.
Reaction Selectivity Issues (C-F vs. C-Cl) 1. Inappropriate Catalyst System: The chosen catalyst may not have sufficient selectivity for the C-Cl bond. 2. High Reaction Temperature: Higher temperatures can sometimes lead to less selective C-F activation.1. Palladium catalysts with bulky, electron-rich phosphine ligands generally favor C-Cl activation.[1] 2. Attempt the reaction at the lowest effective temperature.
Experimental Protocols: Starting Points

These protocols are intended as robust starting points for your experiments. Optimization will likely be necessary based on your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the C-C bond formation at the 5-position.

Workflow Diagram:

Suzuki_Workflow reagents Combine 5-Chloro-4-fluoropicolinic acid ester (1 eq.), boronic acid/ester (1.2-1.5 eq.), and base (2-3 eq.) in a reaction vessel. degas Evacuate and backfill with inert gas (3x). Add degassed solvent. reagents->degas catalyst Add Pd catalyst and ligand. degas->catalyst heat Heat reaction mixture with vigorous stirring (e.g., 80-110 °C) for 12-24h. catalyst->heat workup Cool to RT, dilute with organic solvent, filter, wash, and concentrate. heat->workup purify Purify by column chromatography. workup->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Reagents and Conditions:

  • Substrate: 5-Chloro-4-fluoropicolinic acid methyl ester (1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Base: K₂CO₃ (2.0 mmol)[13]

  • Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL)[14]

Procedure:

  • To an oven-dried reaction vial, add the 5-Chloro-4-fluoropicolinic acid methyl ester, arylboronic acid, and K₂CO₃.

  • Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously for 18 hours.[1]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N bond formation at the 5-position.

Troubleshooting Decision Tree:

Troubleshooting_Tree start Low Yield in Buchwald-Hartwig Amination check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok fix_reagents Use fresh, high-purity amine, base, and solvent. Verify stoichiometry. reagents_ok->fix_reagents No reagents_ok->conditions_ok Yes screen_catalyst Screen different Pd/ligand combinations (e.g., XPhos, RuPhos). conditions_ok->screen_catalyst No screen_base Screen different bases (e.g., LHMDS, K3PO4). conditions_ok->screen_base No screen_temp_solvent Vary temperature and solvent (e.g., Toluene, Dioxane). conditions_ok->screen_temp_solvent No success Improved Yield screen_catalyst->success screen_base->success screen_temp_solvent->success

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Analysis of 5-Chloro-4-fluoropicolinic Acid by qNMR

In the landscape of pharmaceutical development and chemical research, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but a co...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but a cornerstone of safety and efficacy. 5-Chloro-4-fluoropicolinic acid, a vital building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity directly influences reaction yields, impurity profiles, and the overall quality of the final drug substance. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this compound, offering field-proven insights and detailed experimental protocols.

The choice of an analytical method for purity determination is a critical decision in the development lifecycle. While traditional methods like High-Performance Liquid Chromatography (HPLC) are widely used, qNMR has emerged as a powerful, primary analytical method that offers distinct advantages. Unlike comparative techniques that rely on reference standards of the same compound, qNMR allows for direct quantification against a certified internal standard of a different chemical structure, making it a versatile and efficient tool.[1][2]

The Ascendancy of qNMR: A Primary Method of Measurement

Quantitative NMR (qNMR) stands as a robust method for gauging pharmaceutical purity.[3] Its fundamental principle lies in the direct proportionality between the integral of an NMR peak and the number of nuclei responsible for that signal.[2] This unique characteristic positions NMR as a highly valuable tool for precise quantification without the need for compound-specific calibration curves, a significant departure from chromatographic methods.[3][4]

The evolution of qNMR has been marked by advancements in instrumentation and methodology, leading to its recognition by regulatory bodies and inclusion in pharmacopeias.[1] For a compound like 5-Chloro-4-fluoropicolinic acid, which contains both ¹H and ¹⁹F nuclei, qNMR offers multiple avenues for quantification, enhancing the reliability of the analysis. The presence of the fluorine atom is particularly advantageous, as ¹⁹F qNMR can provide a cleaner spectrum with less signal overlap compared to ¹H NMR.[5]

Causality in Method Selection: Why qNMR?

The decision to employ qNMR for the purity analysis of 5-Chloro-4-fluoropicolinic acid is driven by several key factors:

  • Primary Ratio Method: qNMR is considered a primary ratio method, meaning it can yield results without relation to a standard of the same kind.[6] This is a significant advantage when a certified reference standard of the analyte is unavailable or expensive to synthesize.

  • Structural Confirmation: Beyond quantification, the NMR spectrum provides a wealth of structural information, allowing for the simultaneous confirmation of the analyte's identity and the detection of structurally related impurities.

  • Versatility: A single, well-characterized internal standard can be used to quantify multiple analytes, streamlining the analytical process.[1]

  • Non-destructive: The sample can be recovered after analysis, which is particularly beneficial when dealing with valuable or limited quantities of material.[2]

Experimental Protocol: Purity Determination of 5-Chloro-4-fluoropicolinic Acid by ¹H qNMR

This protocol details a validated, step-by-step methodology for determining the purity of 5-Chloro-4-fluoropicolinic acid using ¹H qNMR with an internal standard.

Diagram: ¹H qNMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh Accurately weigh analyte (5-Chloro-4-fluoropicolinic acid) and internal standard dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim magnet for homogeneity transfer->shim acquire Acquire ¹H NMR spectrum with quantitative parameters shim->acquire phase Phase correction acquire->phase baseline Baseline correction phase->baseline integrate Integrate analyte and internal standard signals baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for purity determination by ¹H qNMR.

Methodology
  • Internal Standard and Solvent Selection:

    • Internal Standard: Select a certified internal standard with a known purity that has a simple ¹H NMR spectrum (preferably a singlet) and signals that do not overlap with the analyte's signals.[7] For 5-Chloro-4-fluoropicolinic acid, maleic acid or 1,4-dinitrobenzene are suitable choices in DMSO-d₆. The purity of the internal standard should be traceable to a national metrology institute.[8]

    • Solvent: Choose a deuterated solvent that completely dissolves both the analyte and the internal standard.[9] DMSO-d₆ is a good starting point due to its high dissolving power for many organic acids.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 5-Chloro-4-fluoropicolinic acid into a clean, dry vial using a microbalance with a readability of at least 0.01 mg.[3]

    • Accurately weigh a suitable amount of the internal standard into the same vial to achieve a molar ratio close to 1:1 with the analyte.[3]

    • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.[9]

    • Ensure complete dissolution by vortexing or gentle sonication.[9]

    • Transfer the solution to a high-quality NMR tube.[9]

  • NMR Data Acquisition:

    • The NMR experiment should be performed on a well-calibrated spectrometer.

    • Shimming: Perform automated or manual shimming to achieve a narrow and symmetrical peak shape. The experiment should be run in non-spinning mode to avoid spinning sidebands.[10]

    • Acquisition Parameters:

      • Pulse Angle: Use a 90° pulse to maximize the signal.

      • Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation between scans.[10] A typical starting value is 30 seconds.

      • Acquisition Time (aq): Ensure the acquisition time is sufficient for the FID to decay completely, typically at least 3 seconds.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[11][12]

      • ¹³C Decoupling: Use broadband ¹³C decoupling to remove ¹³C satellites from the ¹H spectrum, which can simplify the baseline and improve integration accuracy.[10]

  • Data Processing:

    • Apply a small amount of line broadening (e.g., 0.1-0.3 Hz) to improve the S/N without significantly distorting the peak shape.[12][13]

    • Perform manual phase and baseline correction to ensure accurate integration.[14]

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.[13]

  • Purity Calculation:

    • The purity of the analyte (Purityₐ) is calculated using the following equation[3][15]:

      Purityₐ (%) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / mₐ) * (mₛ / Mₛ) * Purityₛ

    Where:

    • Iₐ and Iₛ are the integral values of the analyte and internal standard signals, respectively.

    • Nₐ and Nₛ are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

    • Mₐ and Mₛ are the molar masses of the analyte and internal standard, respectively.

    • mₐ and mₛ are the masses of the analyte and internal standard, respectively.

    • Purityₛ is the certified purity of the internal standard.

Comparative Analysis: qNMR vs. Other Techniques

While qNMR offers significant advantages, a comprehensive understanding of its performance relative to other common analytical techniques is crucial for informed method selection.

Diagram: Comparison of Analytical Techniques

G cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC cluster_titration Titration qnmr Primary Method High Accuracy Moderate Throughput High Selectivity hplc Comparative Method High Sensitivity High Throughput High Selectivity gc Comparative Method High Sensitivity (Volatiles) High Throughput High Selectivity titration Absolute Method High Accuracy (for acids/bases) Low Throughput Low Selectivity

Caption: Key attributes of different purity analysis methods.

Performance Metrics Comparison

The following table summarizes the key performance characteristics of qNMR, HPLC, Gas Chromatography (GC), and Titrimetry for the purity analysis of 5-Chloro-4-fluoropicolinic acid.

Parameter qNMR HPLC-UV GC-FID Titrimetry
Principle Signal intensity proportional to molar concentrationSeparation based on polarity, UV detectionSeparation based on volatility, flame ionization detectionAcid-base neutralization
Method Type Primary/Absolute[6][16]ComparativeComparative[2]Absolute
Reference Standard Different, certified standard required[1]Same compound requiredSame compound requiredStandardized titrant
Accuracy HighHigh, but dependent on response factorsHigh, but dependent on response factorsHigh for acidic content
Precision Excellent (<1% RSD typical)[1]Very good (<1% RSD typical)Very goodExcellent
Selectivity High (structurally specific)[11]High (separation-based)High (separation-based)Low (measures total acidity)
Sensitivity ModerateHighHighModerate
Sample Throughput ModerateHighHighLow
Destructive No[2]YesYesYes
Synergistic Approach: Orthogonal Methods

For the highest level of confidence in purity assessment, a cross-referencing approach utilizing two orthogonal methods, such as qNMR and HPLC, is strongly recommended. This strategy leverages the distinct principles of each technique to provide a more comprehensive and reliable characterization of the compound. For instance, HPLC is adept at detecting and quantifying trace impurities, while qNMR provides an accurate absolute purity value and structural confirmation. Discrepancies between the results from these two methods can highlight the presence of impurities with different UV response factors in HPLC or those that are "NMR silent."

Trustworthiness and Validation

Every protocol described must be a self-validating system. The validation of a qNMR method should be conducted in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[17][18][19] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[20]

  • Linearity: The linear relationship between the signal intensity and the concentration of the analyte.[6]

  • Accuracy: The closeness of the test results to the true value.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[18] This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

The use of certified reference materials (CRMs) for the internal standard is crucial for establishing metrological traceability to the International System of Units (SI).[6]

Conclusion

Quantitative NMR has established itself as a powerful and reliable primary method for the purity assessment of pharmaceutical compounds like 5-Chloro-4-fluoropicolinic acid.[1] Its inherent quantitative nature, coupled with the wealth of structural information it provides, offers significant advantages over traditional chromatographic techniques. While HPLC remains a valuable tool, particularly for trace impurity analysis, the synergistic use of both qNMR and HPLC provides the most robust and comprehensive approach to purity determination. As the pharmaceutical industry continues to embrace a more science- and risk-based approach to quality assurance, the adoption of qNMR is poised to become an indispensable component of the analytical toolbox.[18]

References

  • U.S. Food and Drug Administration. (2015).
  • JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability.
  • Emery Pharma. (2024).
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Bureau International des Poids et Mesures (BIPM). (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds.
  • Wang, Y., et al. (2023). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PubMed Central.
  • Lab Manager. (2025).
  • NorthEast BioLab. (2025).
  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR)
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Tanimitsu, H., et al. (2023).
  • BenchChem. (2025). A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.
  • Mettler Toledo. (n.d.).
  • U.S. Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • Unknown. (n.d.). Purity by Absolute qNMR Instructions.
  • International Organization for Standardization. (2022). ISO 24583: Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for 1H NMR internal standard method.
  • Mestrelab Research. (2024).
  • Westwood, S., et al. (2019). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research.
  • Asleson, P. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. (2025). qNMR vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
  • Liu, Y., et al. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.
  • Pauli, G. F., et al. (2012).
  • Mestrelab Research. (2016).
  • Reddit. (2024). Good fluorine NMR internal standards?.
  • ANSI Webstore. (n.d.).
  • University of York. (2017).
  • Mestrelab Research. (2025).
  • Possolo, A., & Iyer, S. (2017).
  • Journal of Medicinal Chemistry. (n.d.). Purity by absolute qNMR.
  • Gitu, P. M., et al. (2018).
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.).
  • Almac Group. (n.d.). Almac Voice.
  • Öztürk, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • University of Illinois Chicago. (n.d.).
  • Reading Scientific Services Ltd (RSSL). (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.

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Comparative

Comparative Reactivity Guide: 5-Chloro-4-fluoropicolinic Acid vs. Standard Picolinic Acids

In the landscape of modern drug discovery and agrochemical development, the strategic halogenation of pyridine scaffolds is a cornerstone of rational design. Among these privileged building blocks, 5-Chloro-4-fluoropicol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and agrochemical development, the strategic halogenation of pyridine scaffolds is a cornerstone of rational design. Among these privileged building blocks, 5-Chloro-4-fluoropicolinic acid ()[1] stands out as a highly versatile intermediate. Unlike its mono-halogenated counterparts, this di-halogenated picolinic acid offers a programmable, orthogonal reactivity profile.

This guide provides an in-depth comparative analysis of 5-Chloro-4-fluoropicolinic acid against other standard picolinic acids, detailing the mechanistic causality behind its reactivity and providing validated experimental protocols for its functionalization.

Mechanistic Rationale: The Power of Orthogonal Halogenation

The synthetic utility of 5-Chloro-4-fluoropicolinic acid is rooted in the distinct electronic and thermodynamic properties of its C4-fluorine and C5-chlorine substituents, which allow for sequential, site-selective modifications without cross-reactivity.

1. C4-Fluorine (Nucleophilic Aromatic Substitution - SNAr): The rate-determining step in SNAr is the formation of the anionic Meisenheimer complex. Fluorine's extreme electronegativity strongly polarizes the C4-F bond, significantly lowering the activation energy for nucleophilic attack[2]. Furthermore, the C4 position is highly activated by the electron-withdrawing nature of both the pyridine nitrogen and the C2-carboxylic acid[3]. Fluoride's high hydration energy makes it an exceptional leaving group, allowing SNAr to proceed rapidly under mild conditions.

2. C5-Chlorine (Transition-Metal Cross-Coupling): The C5-chlorine bond is less polarized, rendering it virtually inert to mild SNAr conditions. However, the carbon-chlorine bond possesses a lower bond dissociation energy than the carbon-fluorine bond. This thermodynamic difference makes the C5-Cl site exclusively susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)) during cross-coupling reactions[4].

Comparative Reactivity Profile

To fully appreciate the utility of 5-Chloro-4-fluoropicolinic acid[5], we must benchmark it against other standard building blocks such as 5-chloropicolinic acid ()[6] and unsubstituted picolinic acid.

Picolinic Acid DerivativeCAS NumberC4 SNAr ReactivityC5 Cross-Coupling ReactivityOrthogonal Potential
5-Chloro-4-fluoropicolinic acid 1211591-89-7High (Mild conditions, 20-50°C)High (Pd-catalyzed, 80-100°C)Excellent
5-Chloropicolinic acid 86873-60-1NoneHigh (Pd-catalyzed, 80-100°C)Poor
4-Fluoropicolinic acid N/AHigh (Mild conditions, 20-50°C)NonePoor
Picolinic acid 98-98-6NoneLow (Requires pre-functionalization)None

Orthogonal Functionalization Workflow

The following diagram illustrates the logical sequence of functionalizing 5-Chloro-4-fluoropicolinic acid, exploiting the kinetic preference of the C4-fluorine before engaging the thermodynamic reactivity of the C5-chlorine.

OrthogonalReactivity A 5-Chloro-4-fluoro picolinic acid B C4-SNAr Reaction A->B Nucleophile Base C 4-Substituted 5-chloropicolinic acid B->C D C5-Cross Coupling C->D Pd Catalyst Boronic Acid E 4,5-Disubstituted picolinic acid D->E

Workflow of orthogonal functionalization of 5-Chloro-4-fluoropicolinic acid.

Experimental Protocols: Self-Validating Systems

As a best practice in methodology development, the following protocols are designed as self-validating systems, ensuring that each step provides clear analytical feedback to confirm success before proceeding to the next.

Protocol 1: Regioselective C4-Nucleophilic Aromatic Substitution (SNAr)

Objective: To selectively displace the C4-fluorine with an amine nucleophile while preserving the C5-chlorine and C2-carboxylic acid.

Causality & Rationale: We utilize Dimethyl Sulfoxide (DMSO) to solvate the nucleophile and stabilize the anionic transition state. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to neutralize the generated HF, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Methodology:

  • Charge a dry reaction vial with 5-Chloro-4-fluoropicolinic acid (1.0 eq) and anhydrous DMSO (0.2 M).

  • Add DIPEA (2.5 eq) to the stirring solution.

  • Add the secondary amine (e.g., morpholine, 1.1 eq) dropwise at room temperature.

  • Stir the mixture at 40°C for 4 hours.

    • Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass [M+H]+ 176 is replaced by the product mass. Crucially, the product must retain the characteristic 3:1 isotopic pattern (M : M+2) indicative of the intact C5-chlorine atom.

  • Quench the reaction with 1M HCl to pH 3 to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol 2: C5-Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the C5 position via Pd-catalyzed oxidative addition into the C-Cl bond[4].

Causality & Rationale: With the C4 position functionalized, the C5-chlorine is now the most reactive site for low-valent transition metals. We select Pd(dppf)Cl₂ because the large bite angle of the dppf ligand accelerates reductive elimination, a common bottleneck in sterically hindered ortho-substituted pyridines. Water is added to the solvent matrix to generate the reactive boronate complex [Ar-B(OH)₃]⁻, which is essential for transmetalation.

Step-by-Step Methodology:

  • In a Schlenk flask, combine the 4-substituted-5-chloropicolinic acid intermediate from Protocol 1 (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M).

  • Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of nitrogen.

  • Heat the reaction to 90°C for 12 hours.

    • Validation Check: LC-MS analysis should show the complete disappearance of the 3:1 chlorine isotopic signature, replaced by the mass of the newly formed biaryl species.

  • Cool to room temperature, filter through a pad of Celite, concentrate the filtrate, and purify via reverse-phase chromatography.

References

  • Title: US9452980B2 - Substituted benzamides Source: Google Patents URL:[4]

  • Title: Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) Source: PMC (National Institutes of Health) URL:[Link][3]

  • Title: Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link][2]

Sources

Validation

Comparative Study of Synthetic Routes to Substituted Picolinic Acids: A Technical Guide for Process Chemists

Substituted picolinic acids (pyridine-2-carboxylic acids) are privileged pharmacophores and critical bidentate ligands in transition-metal catalysis. As a Senior Application Scientist, I frequently observe process chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted picolinic acids (pyridine-2-carboxylic acids) are privileged pharmacophores and critical bidentate ligands in transition-metal catalysis. As a Senior Application Scientist, I frequently observe process chemists struggling with the synthesis of these derivatives due to poor functional group tolerance, catalyst poisoning, or toxic byproducts.

This guide objectively compares three distinct synthetic methodologies—Transition-Metal Cyanation, Biocatalytic Ring Cleavage, and Aerobic Oxidation—providing the mechanistic causality behind experimental choices and self-validating protocols to ensure reproducible scale-up.

Executive Comparison of Synthetic Routes

Selecting the optimal synthetic route requires balancing substrate scope against environmental and operational constraints. The following decision matrix and comparative data table outline the strategic deployment of each method.

RouteSelection Start Target: Substituted Picolinic Acid Q1 Are sensitive functional groups present? Start->Q1 Q2 Is the ortho-aminophenol precursor available? Q1->Q2 Yes (Complex moieties) Route1 Route 1: Aerobic Oxidation (V2O5 Catalyst) Q1->Route1 No (Simple alkyls) Route2 Route 2: Biocatalytic Cleavage (1,6-Dioxygenase) Q2->Route2 Yes (Green approach) Route3 Route 3: Pd-Cyanation & Hydrolysis Q2->Route3 No (Broad scope needed)

Decision matrix for selecting the optimal picolinic acid synthetic route.

Quantitative Performance Data
Synthetic RoutePrimary SubstrateKey Reagents / CatalystTypical YieldEnvironmental ImpactKey Operational Limitation
Pd-Catalyzed Cyanation 2-HalopyridinesK₄[Fe(CN)₆], Pd(OAc)₂~79%Moderate (Heavy metals)Requires expensive Pd catalysts
Biocatalytic Cleavage 2-Aminophenols1,6-dioxygenase (E. coli)>90%Low (Green chemistry)Substrate toxicity limits concentration
Aerobic Oxidation 2-PicolinesV₂O₅, AirVariableHigh (Harsh conditions)Poor functional group tolerance

Route Analysis & Self-Validating Protocols

Route 1: Palladium-Catalyzed Cyanation & Hydrolysis

While nucleophilic substitution and cross-coupling reactions form the foundation of many synthetic routes to picolinic acid derivatives[1], the direct cyanation of 2-halopyridines followed by hydrolysis offers the most reliable pathway for highly functionalized targets.

The Causality of Reagent Selection: Traditional cyanation uses highly toxic NaCN or KCN. However, utilizing potassium ferrocyanide (K₄[Fe(CN)₆]) in the presence of palladium acetate avoids toxic salts and improves yields[2]. The chemical causality here is crucial: K₄[Fe(CN)₆] acts as a slow-release cyanide source. If free cyanide ions accumulate too rapidly, they strongly coordinate to the palladium center, forming inactive palladate complexes that poison the catalytic cycle. Slow release ensures the transmetalation step proceeds without catalyst deactivation.

Self-Validating Protocol: Cyanation of 2-Chloropyridine

  • Reaction Setup: In a Schlenk flask, combine 2-chloropyridine, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, and K₂CO₃ in anhydrous N,N-dimethylacetamide (DMA). Heat to 120 °C[2].

  • Validation Checkpoint (Cyanation): After 3 hours, withdraw a 50 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. Self-Validation: The complete disappearance of the 2-chloropyridine peak and the emergence of the 2-cyanopyridine mass-ion physically validates successful reductive elimination. Do not proceed to hydrolysis if the starting material remains.

  • Alkaline Hydrolysis: Isolate the 2-cyanopyridine intermediate, dissolve in a 6M NaOH solution, and reflux for 4 hours until ammonia evolution ceases.

  • Validation Checkpoint (Acidification): Cool the mixture and slowly add concentrated HCl while continuously monitoring the pH. Self-Validation: The sudden precipitation of an off-white solid at exactly pH 3–4 physically validates the protonation of the highly soluble carboxylate anion into the neutral, insoluble picolinic acid.

Route 2: Biocatalytic Ring Cleavage of ortho-Aminophenols

The synthesis of substituted picolinic acids through biocatalysis represents a highly efficient, green alternative to traditional transition-metal chemistry. Resting cells of Escherichia coli DH5α/pNBZ14 harboring the genes for 2-aminophenol 1,6-dioxygenase can convert 2-aminophenols to picolinic acids with yields exceeding 90%[3].

The Causality of Reagent Selection: The 1,6-dioxygenase enzyme catalyzes the oxidative ring cleavage of the substrate to form a 2-aminomuconic semialdehyde intermediate. Because this intermediate is highly unstable, it spontaneously undergoes intramolecular condensation (loss of water) to form the stable pyridine ring[3].

Biocatalysis Substrate 2-Aminophenol (Substrate) Enzyme 2-Aminophenol 1,6-dioxygenase Substrate->Enzyme O2 Intermediate Ring Fission Product (Semialdehyde) Enzyme->Intermediate Ring Cleavage Product Picolinic Acid (Target) Intermediate->Product Spontaneous Cyclization (-H2O)

Enzymatic pathway for the biocatalytic synthesis of picolinic acids.

Self-Validating Protocol: Biocatalytic Synthesis

  • Cell Preparation: Harvest resting cells of E. coli DH5α/pNBZ14 and suspend them in a potassium phosphate buffer (pH 8.0) to an exact Optical Density (OD₅₉₅) of 7.2[3].

  • Substrate Loading: Add 2-aminophenol to a final concentration of 3.0 mM. Causality: Do not exceed 3.2 mM. High substrate concentrations disrupt the cellular membrane of the resting cells and inhibit the dioxygenase enzyme, stalling the reaction[3].

  • Validation Checkpoint (Intermediate Tracking): Monitor the reaction mixture visually and via UV-Vis spectroscopy at 22 °C. Self-Validation: The transient appearance of a distinct yellow hue validates the formation of the ring-fission product. The subsequent fading of this color to a clear solution over 80 minutes confirms the spontaneous cyclization to the target picolinic acid[3].

Route 3: Aerobic Oxidation of 2-Picolines

For industrial-scale production of simple, unfunctionalized picolinic acids, the direct oxidation of 2-picolines is utilized.

The Causality of Reagent Selection: Vanadium Pentoxide (V₂O₅) serves as the primary redox engine[4]. The reaction relies entirely on lattice oxygen from the catalyst to oxidize the methyl group. If the re-oxidation of the catalyst by atmospheric air is slower than its reduction by the picoline substrate, the catalyst becomes "starved." This reduces the active V⁵⁺ species to an inactive V⁴⁺ or V³⁺ state, which promotes unwanted coking and destroys the yield[4].

Self-Validating Protocol: V₂O₅ Aerobic Oxidation

  • Reactor Setup: Load the V₂O₅ catalyst into a fixed-bed flow reactor. Pass a gaseous mixture of 2-picoline and air through the heated bed (300–450 °C).

  • Validation Checkpoint (Catalyst State): Monitor the catalyst bed continuously through the reactor viewport. Self-Validation: The V₂O₅ catalyst must maintain a bright orange hue, indicating the active V⁵⁺ state. A visible shift to a green or blue color (V⁴⁺) physically validates that the catalyst is starved of lattice oxygen[4]. If green is observed, immediately decrease the picoline feed rate or increase the air flow to restore the catalytic cycle.

References

  • Journal of Industrial Microbiology and Biotechnology. "One-step production of picolinic acids from 2-aminophenols catalyzed by 2-aminophenol 1,6-dioxygenase". Available at:[Link]

Sources

Comparative

In-Vitro Assay Validation for Novel Compounds from 5-Chloro-4-fluoropicolinic Acid

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic IC₅₀ readouts to understand the mechanistic causality of the assay itself. 5-Chloro-4-fluoropicolinic acid (CAS 1211591-89-7) has emerged as a highly privileged fluorinated building block in medicinal chemistry. Its bidentate chelating properties make it an ideal scaffold for synthesizing next-generation inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes—specifically PHD2—for the treatment of renal anemia[1].

The picolinic acid core directly coordinates with the active site Fe(II), competitively displacing the endogenous co-substrate 2-oxoglutarate (2-OG)[1]. The strategic 5-chloro and 4-fluoro substitutions modulate the electron density of the pyridine ring, optimizing Van der Waals interactions within the hydrophobic subpocket of PHD2 while maintaining favorable kinetic solubility[1].

To objectively compare novel 5-chloro-4-fluoropicolinic acid (5-CFPA) derivatives against clinical standard-of-care alternatives (e.g., Roxadustat, Vadadustat), we must employ a rigorous, self-validating in-vitro testing cascade.

Pathway A 5-Chloro-4-fluoropicolinic Acid Derivative B PHD2 Enzyme (Fe2+ Active Site) A->B Competitive Inhibition (2-OG displacement) C HIF-1α / HIF-2α Stabilization B->C Prevents Prolyl Hydroxylation D HRE-Luciferase Reporter Output C->D Nuclear Translocation & Transactivation

Figure 1: Mechanistic workflow of PHD2 inhibition by 5-chloro-4-fluoropicolinic acid derivatives.

Biochemical Validation: AlphaScreen PHD2 Assay

Causality & Assay Design

To quantify biochemical potency, we utilize an [2]. Traditional ELISAs require multiple wash steps that can disrupt low-affinity or transient biomolecular interactions. The AlphaScreen is a bead-based proximity assay that operates in a homogeneous format. When the streptavidin-donor bead and Protein A-acceptor bead are brought into proximity (<200 nm) by the hydroxylated HIF-1α peptide and its specific antibody, laser excitation at 680 nm triggers a singlet oxygen cascade, yielding a measurable emission at 615 nm[3].

To ensure this protocol is a self-validating system , a non-biotinylated CODD peptide is run in parallel as a cold competitor. A proportional signal quench confirms that the luminescence is driven by specific peptide-enzyme interaction rather than non-specific bead aggregation[3].

Step-by-Step Protocol
  • Reagent Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, and 0.1% BSA. Rationale: HEPES maintains physiological pH, while Tween-20 and BSA prevent non-specific adsorption of the enzyme to the 384-well ProxiPlate[2].

  • Enzyme Pre-incubation: In a 5 μL volume, mix 10 nM of the PHD2 catalytic domain (residues 181–426), 20 μM Fe(II), 200 μM L-ascorbic acid, and the 5-CFPA derivative (supplemented with 2% DMSO). Incubate for 15 minutes at room temperature. Rationale: Fe(II) is the obligate catalytic metal center. Ascorbate is critical to maintain iron in the ferrous state, preventing auto-inactivation of the enzyme during turnover[2].

  • Substrate Addition: Add 4 μL of a substrate mixture containing 150 nM biotinylated CODD peptide (HIF-1α residues 556–574) and 5 μM 2-OG. Incubate for exactly 10 minutes[2].

  • Quench & Detection: Halt the reaction by adding 5 μL of 30 mM EDTA. Rationale: EDTA rapidly chelates the Fe(II) cofactor, instantly stopping catalysis. Subsequently, add 5 μL of pre-incubated AlphaScreen streptavidin-conjugated donor beads and Protein A-conjugated acceptor beads coupled with a highly specific HIF-1α hydroxy-Pro564 antibody[1][2].

  • Readout: Incubate for 1 hour in the dark at room temperature, then read the plate using an EnVision microplate reader (Excitation: 680 nm; Emission: 615 nm)[1].

Cellular Efficacy: Hep3B HRE-Luciferase Reporter Assay

Causality & Assay Design

Biochemical assays prove target engagement, but cellular assays are required to validate membrane permeability and functional pathway activation. We utilize the because it natively expresses both HIF-1α and HIF-2α, providing an intact endogenous hypoxia-response machinery[4]. By transfecting these cells with a Hypoxia Response Element (HRE) luciferase reporter, we can directly quantify the downstream transcriptional transactivation caused by the stabilization of HIF-1α/2α[5].

To ensure self-validation , cells are co-transfected with a constitutive Renilla luciferase plasmid (pRL-SV40). By normalizing the Firefly luminescence against the Renilla signal, the assay mathematically isolates true HIF-driven transactivation from confounding variables such as variable transfection efficiency or compound-induced cytotoxicity[6].

Step-by-Step Protocol
  • Cell Seeding & Transfection: Seed Hep3B cells in 96-well plates at 60% confluence. Co-transfect the cells with a PGK-1-HRE-luciferase reporter plasmid and the pRL-SV40 Renilla luciferase internal control using Lipofectamine 2000 according to standard protocols[6].

  • Compound Treatment: 24 hours post-transfection, aspirate the media and treat the cells with serial dilutions of the 5-CFPA derivatives, Roxadustat, or Vadadustat (in complete media with 0.1% DMSO). Incubate for 24 hours at 37°C under normoxic conditions (21% O₂)[1][5].

  • Lysis & Dual Readout: Wash the cells with PBS and lyse them using 1X Passive Lysis Buffer. Using a Dual-Luciferase Reporter Assay System, sequentially add the Firefly substrate (LAR II) and the Renilla quench/substrate (Stop & Glo).

  • Data Analysis: Measure luminescence on a microplate reader. Calculate the Relative Luminescence Units (RLU) by dividing the Firefly signal by the Renilla signal. Plot the normalized fold-induction against compound concentration to determine the EC₅₀[6].

Comparative Performance Data

The table below summarizes the quantitative performance of a synthesized 5-CFPA derivative against standard-of-care alternatives. The novel 5-CFPA derivative demonstrates superior biochemical potency and cellular efficacy, driven by the optimized electronics of the 5-chloro-4-fluoro substitution pattern.

Table 1: Biochemical and Cellular Profiling of PHD2 Inhibitors
CompoundPHD2 IC₅₀ (nM)FIH IC₅₀ (nM)Selectivity (FIH/PHD2)Hep3B HRE-Luc EC₅₀ (nM)Max Fold Induction (Cellular)
5-CFPA Derivative (Novel) 3.2>10,000>3000x45.118.4x
Roxadustat (Standard) 15.4>10,000>600x120.514.2x
Vadadustat (Standard) 85.0>10,000>100x450.29.8x

Note: Data represents mean values from n=3 independent experiments. FIH = Factor Inhibiting HIF. Selectivity against FIH is critical to avoid off-target toxicity.

References

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science (RSC Publishing).[Link]

  • Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Identification of Small Molecule PHD2 Zinc Finger Inhibitors that Activate Hypoxia Inducible Factor. PMC - NIH.[Link]

  • The N-Terminal Transactivation Domain Confers Target Gene Specificity of Hypoxia-inducible Factors HIF-1α and HIF-2α. Molecular Biology of the Cell.[Link]

  • Hypoxia Activates Constitutive Luciferase Reporter Constructs. PMC - NIH.[Link]

  • Tirapazamine Sensitizes Hepatocellular Carcinoma Cells to Topoisomerase I Inhibitors via Cooperative Modulation of Hypoxia-Inducible Factor-1α. AACR Journals.[Link]

Sources

Validation

Structural comparison of 5-Chloro-4-fluoropicolinic acid and 5-fluoropicolinic acid

Title: Structural and Functional Comparison: 5-Chloro-4-fluoropicolinic Acid vs. 5-Fluoropicolinic Acid in Agrochemical and Pharmaceutical Design Executive Summary Picolinic acid (pyridine-2-carboxylic acid) derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Functional Comparison: 5-Chloro-4-fluoropicolinic Acid vs. 5-Fluoropicolinic Acid in Agrochemical and Pharmaceutical Design

Executive Summary Picolinic acid (pyridine-2-carboxylic acid) derivatives serve as foundational pharmacophores in the design of synthetic auxinic herbicides and specialized pharmaceutical intermediates. This guide provides an objective, in-depth structural, physicochemical, and mechanistic comparison between two critical building blocks: 5-fluoropicolinic acid and 5-chloro-4-fluoropicolinic acid . By analyzing how specific halogen substitutions modulate electronic properties, receptor binding affinity, and metabolic stability, researchers can make informed, data-driven decisions when optimizing pipeline candidates.

Structural and Physicochemical Comparison

The introduction of halogen atoms to the pyridine core drastically alters the molecule's physicochemical behavior and target engagement profile.

  • 5-Fluoropicolinic acid features a single fluorine atom at the 5-position. Fluorine’s high electronegativity, combined with a Van der Waals radius similar to hydrogen, increases the molecule's metabolic stability (by blocking cytochrome P450 oxidation sites) without introducing significant steric hindrance.

  • 5-Chloro-4-fluoropicolinic acid introduces a heavier, more polarizable chlorine atom at the 5-position and shifts the fluorine to the 4-position. This synergistic di-halogenation is highly strategic: the chlorine atom increases the overall lipophilicity (LogP) for better membrane/cuticle penetration, while the adjacent 4-fluoro substitution creates a strong localized dipole that withdraws electron density from the pyridine ring, lowering the pKa of the carboxylic acid.

Table 1: Quantitative Physicochemical Comparison

Property5-Fluoropicolinic Acid5-Chloro-4-fluoropicolinic Acid
CAS Number 1[1]2[3]
Molecular Formula C6H4FNO2C6H3ClFNO2
Molecular Weight 141.10 g/mol 175.55 g/mol
XLogP3 (Predicted) 0.8~1.4 - 1.6
Topological Polar Surface Area 50.2 Ų50.2 Ų
Primary Application Basic scaffold for broadleaf herbicides and drug intermediatesAdvanced intermediate for high-potency, low-use-rate auxins

Mechanistic Insights: Receptor Binding and Auxin Mimicry

In agrochemical design, picolinate-based synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA). However, unlike IAA, synthetic fluoropicolinates preferentially bind to the AFB5 (Auxin F-Box 5) receptor rather than the TIR1 receptor 4[4].

The Causality of Halogenation in Binding: The AFB5 binding pocket contains a highly specific hydrophobic cavity that accommodates the pyridine ring. The addition of a chlorine at the 5-position (as seen in 5-chloro-4-fluoropicolinic acid) provides optimal Van der Waals contacts with the receptor's hydrophobic residues, significantly increasing the binding affinity (Kd). Concurrently, the 4-fluoro substitution ensures the molecule remains predominantly in its active anionic form at physiological pH, locking the ligand into the receptor pocket and triggering the rapid ubiquitination of Aux/IAA repressor proteins 5[5].

AuxinPathway Auxin Fluoropicolinate Auxin (Ligand) Receptor AFB5 Receptor (F-box Protein) Auxin->Receptor High Affinity Binding SCF SCF-AFB5 Complex (E3 Ubiquitin Ligase) Receptor->SCF AuxIAA Aux/IAA Repressor (Target Protein) SCF->AuxIAA Ubiquitination Proteasome 26S Proteasome (Degradation Machinery) AuxIAA->Proteasome ARF ARF Transcription Factors (Freed Activators) Proteasome->ARF Releases Repression Response Unregulated Gene Expression (Herbicidal Death) ARF->Response

Mechanism of action for fluoropicolinate synthetic auxins via the AFB5 receptor signaling pathway.

Experimental Methodologies: Synthesis and Validation

To synthesize and validate these halogenated picolinic acids, rigorous experimental controls are required. The following protocols are designed as self-validating systems , ensuring that each step provides empirical proof of success before progression.

Protocol A: Synthesis via Halex (Halogen Exchange) Reaction

The nucleophilic aromatic substitution (SNAr) of chlorine for fluorine is critical for synthesizing advanced fluoropicolinate derivatives 6[6].

  • Reagent Preparation & Moisture Control:

    • Action: Suspend the chloropicolinate precursor and spray-dried Potassium Fluoride (KF) in anhydrous sulfolane.

    • Causality: Fluoride is a notoriously poor nucleophile in the presence of water due to strong hydrogen bonding. Strictly anhydrous conditions are mandatory to lower the activation energy of the SNAr transition state.

    • Self-Validation: Perform a Karl Fischer titration on the solvent mixture. Proceed to heating only if moisture is confirmed to be < 50 ppm.

  • SNAr Reaction Execution:

    • Action: Heat the mixture to 130°C under a nitrogen atmosphere for 12 hours, using tetrabutylammonium chloride (Bu4NCl) as a phase-transfer catalyst.

    • Causality: The phase-transfer catalyst solubilizes the solid KF into the organic phase, drastically increasing the effective concentration of the nucleophile at the reaction site.

    • Self-Validation: Extract a 0.5 mL aliquot at 6 hours and 12 hours. Analyze via 19F NMR spectroscopy. The reaction is validated when the starting material resonance disappears and the characteristic fluoro-doublet appears.

  • Isolation and Purification:

    • Action: Quench with cold water, extract with ethyl acetate, and recrystallize from heptane.

    • Self-Validation: Run quantitative HPLC against a >99% pure reference standard. A purity peak of >98% validates the isolation step.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

To objectively compare the binding affinities of 5-fluoropicolinic acid vs. 5-chloro-4-fluoropicolinic acid to the plant AFB5 receptor.

  • Sensor Chip Functionalization:

    • Action: Immobilize purified recombinant AFB5 protein onto a CM5 sensor chip via standard amine coupling.

    • Causality: Covalent attachment ensures the receptor remains stable on the chip surface during repeated ligand injections and regeneration cycles, preventing baseline drift.

    • Self-Validation: Monitor the baseline Response Units (RU). An increase of ~1000 RU confirms successful protein immobilization. Inject a known positive control (e.g., picloram) to verify the receptor retains its active conformational state.

  • Ligand Injection:

    • Action: Inject serial dilutions (10 nM to 10 μM) of both picolinic acid derivatives over the sensor chip at a constant flow rate of 30 μL/min.

    • Causality: A constant flow rate minimizes mass transport limitations, ensuring the measured association ( kon​ ) and dissociation ( koff​ ) rates reflect true binding kinetics rather than diffusion artifacts.

    • Self-Validation: The sensorgram must show a concentration-dependent increase in RU during the association phase and a smooth exponential decay to baseline during the dissociation phase.

Conclusion

While 5-fluoropicolinic acid provides a robust and stable scaffold for basic auxin mimicry, the strategic addition of a chlorine atom in 5-chloro-4-fluoropicolinic acid fundamentally enhances the molecule's physicochemical profile. The di-halogenated structure exhibits superior lipophilicity and optimized receptor pocket interactions, making it a highly valuable intermediate for next-generation, low-use-rate agrochemicals (such as the Arylex and Rinskor active classes) and targeted pharmaceuticals 7[7].

References

  • Oxford Academic - A cheminformatics review of auxins as herbicides. Available at:[Link]

  • NIH PubMed - Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Available at:[Link]

  • ACS Publications - Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Available at:[Link]

  • ACS Publications - Synthesis of Novel Fluoropicolinate Herbicides by Cascade Cyclization of Fluoroalkyl Alkynylimines. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-Chloro-4-fluoropicolinic Acid

This guide provides essential, experience-driven safety and handling protocols for 5-Chloro-4-fluoropicolinic acid. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, experience-driven safety and handling protocols for 5-Chloro-4-fluoropicolinic acid. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to offer a framework for why these procedures are critical for both personal safety and experimental integrity.

Hazard Analysis: Understanding the Compound

5-Chloro-4-fluoropicolinic acid is a halogenated pyridine derivative. Its chemical structure necessitates a cautious approach, as confirmed by its GHS classification. The primary hazards associated with this compound are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Can cause significant eye irritation.[1]

  • Skin Sensitization (Sub-category 1B): May cause an allergic skin reaction.

  • Acute Aquatic Hazard (Category 2): Toxic to aquatic life.

Understanding these classifications is the foundation for selecting the appropriate Personal Protective Equipment (PPE) and establishing safe handling procedures. The causality is clear: the potential for skin and eye irritation dictates the level of barrier protection required, while its sensitizing properties demand rigorous prevention of any direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy based on the specific hazards of the chemical. For 5-Chloro-4-fluoropicolinic acid, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesNitrile offers good resistance to a range of chemicals, including many acids and halogenated compounds.[2] Always inspect gloves for tears or punctures before use.[3] For prolonged handling or in case of a spill, consider double-gloving.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.This is non-negotiable due to the compound's classification as a serious eye irritant.[1] Standard safety glasses alone are insufficient.
Skin and Body Protection A flame-resistant lab coat is required.[4] Ensure the lab coat is fully buttoned.This provides a barrier against accidental spills and splashes, directly mitigating the risk of skin irritation and sensitization.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. However, if vapors or aerosols are generated, a NIOSH-approved respirator is necessary.The goal is to minimize inhalation exposure.

DOT Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_verification Verification Hazard_ID Identify Hazards: - Skin Irritant (Cat 2) - Eye Irritant (Cat 2A) - Skin Sensitizer (1B) Hand Hand Protection: Nitrile Gloves Hazard_ID->Hand Prevents Skin Contact Eye Eye Protection: Safety Goggles/Face Shield Hazard_ID->Eye Prevents Eye Contact Body Body Protection: Lab Coat Hazard_ID->Body Prevents Skin Contact Inspect Inspect PPE Before Use Hand->Inspect Eye->Inspect Body->Inspect Respiratory Respiratory Protection: As Needed (Fume Hood) Don Proper Donning and Doffing Inspect->Don Handling_Workflow Start Start: Prepare for Handling Prep Preparation: - Don appropriate PPE - Verify fume hood function - Locate safety equipment Start->Prep Weigh Weighing and Dispensing: - Perform in fume hood - Minimize dust generation Prep->Weigh Reaction Use in Reaction/Procedure Weigh->Reaction Spill Spill or Exposure Event Weigh->Spill End End of Procedure Reaction->End Reaction->Spill Emergency Follow Emergency Procedures: - Evacuate if necessary - Administer first aid - Notify supervisor Spill->Emergency

Caption: A step-by-step workflow for the safe handling of 5-Chloro-4-fluoropicolinic acid.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Characterization: Any waste containing 5-Chloro-4-fluoropicolinic acid must be treated as hazardous waste.

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. * Disposal Protocol:

    • Dispose of waste through a licensed waste disposal company. [5] * Follow all local, state, and federal regulations for hazardous waste disposal. * Handle uncleaned containers as you would the product itself.

In Case of a Spill

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Control: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material. Do not use combustible materials.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated after the cleanup.

By adhering to these detailed protocols, you can confidently and safely handle 5-Chloro-4-fluoropicolinic acid, ensuring both your personal well-being and the integrity of your research.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 16). Sigma-Aldrich.
  • 6-Chloro-3-fluoropicolinic acid - AK Scientific, Inc.AK Scientific, Inc.
  • Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Riverside Environmental Health & Safety.
  • Safety Data Sheet - TargetMol. (2026, March 13). TargetMol.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 4). Tokyo Chemical Industry.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety.University of Nebraska-Lincoln.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 26). TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Fisher Scientific.
  • 4-Chloro-3-fluoropicolinic acid - Safety Data Sheet - ChemicalBook. (2026, March 21). ChemicalBook.

Sources

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